molecular formula C10H10N4O3S B10801898 ATPase-IN-5

ATPase-IN-5

货号: B10801898
分子量: 266.28 g/mol
InChI 键: QFKSVHZBXBNSJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ATPase-IN-5 is a useful research compound. Its molecular formula is C10H10N4O3S and its molecular weight is 266.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S/c1-14-10(11-12-13-14)18-5-9(17)6-2-3-7(15)8(16)4-6/h2-4,15-16H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKSVHZBXBNSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "ATPase-IN-5." Therefore, this technical guide provides a comprehensive overview of the general mechanisms of action for ATPase inhibitors, tailored to the requested format for researchers, scientists, and drug development professionals. The data, protocols, and pathways described are representative of the field of ATPase inhibition.

This guide elucidates the fundamental principles of ATPase inhibition, offering insights into the mechanisms, experimental evaluation, and cellular pathways impacted by compounds that target ATPases. ATPases are a superfamily of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, a process that releases energy to drive a multitude of cellular functions.[1][2] Their critical roles in cellular processes make them attractive therapeutic targets.[3]

Core Principles of ATPase Inhibition

ATPase inhibitors can modulate the activity of these enzymes through various mechanisms, which are crucial for understanding their therapeutic potential and for developing new drugs.[4] The primary modes of inhibition include:

  • Competitive Inhibition: The inhibitor binds to the active site of the ATPase, directly competing with the natural substrate, ATP. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, inducing a conformational change that reduces its catalytic efficiency.[3] This type of inhibition is not affected by the substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the release of the products.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity.

The specific mechanism of action for an inhibitor is a key determinant of its pharmacological profile and is elucidated through kinetic studies.[3]

Quantitative Data on ATPase Inhibition

The potency and efficacy of an ATPase inhibitor are quantified using several key parameters, typically determined through in vitro biochemical assays. The following table provides a representative summary of such data for a hypothetical ATPase inhibitor.

ParameterValueAssay ConditionsTarget ATPase
IC₅₀ 50 nM1 mM ATP, 30 min incubationV-ATPase
Kᵢ 25 nMCompetitive inhibition modelV-ATPase
Mechanism CompetitiveLineweaver-Burk analysisV-ATPase
Selectivity >100-foldvs. F-type and P-type ATPasesV-ATPase

Experimental Protocols

The characterization of ATPase inhibitors relies on robust and reproducible experimental protocols. Below are methodologies for key assays used to determine ATPase activity and inhibition.

This endpoint assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[5]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified ATPase enzyme, the test inhibitor at various concentrations, and an appropriate assay buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol).[5]

  • Initiation: Start the reaction by adding a defined concentration of ATP (e.g., 1 mM).

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and add a malachite green reagent. This reagent forms a colored complex with the liberated inorganic phosphate.[5]

  • Quantification: Measure the absorbance of the solution at 650 nm using a microplate reader.[5] The amount of phosphate released is proportional to the ATPase activity.

  • Data Analysis: Construct a dose-response curve to determine the IC₅₀ value of the inhibitor.

These assays provide a real-time measurement of ATPase activity by detecting the accumulation of ADP.[3]

Protocol:

  • Reaction Setup: In a microplate, combine the purified ATPase, the test inhibitor, and the ATP substrate in a suitable buffer.

  • Detection Mix: Add a detection mix containing a fluorescent tracer and an anti-ADP antibody.[3]

  • Signal Measurement: Monitor the change in fluorescence signal (e.g., Fluorescence Polarization, Time-Resolved Fluorescence, or Fluorescence Intensity) over time using a compatible plate reader.[3] The rate of change in fluorescence is proportional to the rate of ADP production and thus the ATPase activity.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations to determine the kinetic parameters of inhibition.[3]

Signaling Pathways and Logical Relationships

The inhibition of specific ATPases can have profound effects on various cellular signaling pathways. Diagrams generated using the DOT language are provided below to illustrate these relationships.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purified ATPase Purified ATPase Reaction Incubation Reaction Incubation Purified ATPase->Reaction Incubation Test Inhibitor Test Inhibitor Test Inhibitor->Reaction Incubation ATP Substrate ATP Substrate ATP Substrate->Reaction Incubation Detection Detection Reaction Incubation->Detection Signal Measurement Signal Measurement Detection->Signal Measurement IC50 Determination IC50 Determination Signal Measurement->IC50 Determination

Caption: A generalized workflow for determining ATPase inhibitor potency.

The Vacuolar H+-ATPase (V-ATPase) is a key regulator of intracellular pH and is involved in several signaling pathways, including mTOR and Wnt signaling.[6][7]

mTOR_signaling Amino Acids Amino Acids V-ATPase V-ATPase Amino Acids->V-ATPase Ragulator Ragulator V-ATPase->Ragulator Rag GTPases Rag GTPases Ragulator->Rag GTPases mTORC1 mTORC1 Rag GTPases->mTORC1 Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy Inhibitor Inhibitor Inhibitor->V-ATPase

Caption: V-ATPase as a key component in the mTORC1 signaling pathway.

V-ATPase activity is also implicated in the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis.

Wnt_signaling Wnt Wnt Frizzled Receptor Frizzled Receptor Wnt->Frizzled Receptor LRP5/6 LRP5/6 Frizzled Receptor->LRP5/6 Endosome Endosome LRP5/6->Endosome V-ATPase V-ATPase Endosome->V-ATPase LRP5/6 Phosphorylation LRP5/6 Phosphorylation V-ATPase->LRP5/6 Phosphorylation Downstream Signaling Downstream Signaling LRP5/6 Phosphorylation->Downstream Signaling Inhibitor Inhibitor Inhibitor->V-ATPase

Caption: The role of V-ATPase in the activation of Wnt signaling.

References

An In-Depth Technical Guide on ATPase-IN-5: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical compound "ATPase-IN-5" did not yield specific information on its chemical structure, properties, or biological activity. The search results predominantly provide general information about the class of enzymes known as ATPases, their functions, and methods for studying their activity.

This guide will, therefore, provide a foundational understanding of ATPases, which are the intended target of a hypothetical inhibitor like "this compound". This includes an overview of their biological roles, common experimental protocols to assess their function, and a generalized representation of a signaling pathway involving an ATPase.

Introduction to ATPases

ATPases are a class of enzymes that catalyze the decomposition of adenosine triphosphate (ATP) into adenosine diphosphate (ADP) and a free phosphate ion.[1] This hydrolysis reaction releases energy that is harnessed by the cell to drive a multitude of essential processes.[2] These enzymes are vital for cellular energy homeostasis, active transport of ions and molecules across membranes, muscle contraction, and DNA/RNA handling.[2][3]

ATPases are broadly classified into several types, including:

  • F-ATPases: Found in mitochondria, chloroplasts, and bacteria, they are typically involved in ATP synthesis.[4]

  • V-ATPases: Located in the membranes of eukaryotic vacuoles and other organelles, they function as proton pumps.[4]

  • P-ATPases: These are found in bacteria and eukaryotic plasma membranes and are involved in transporting a variety of ions.[4]

  • A-ATPases: Found in Archaea, they are functionally similar to F-ATPases.[4]

General Properties and Mechanism of Action of ATPase Modulators

ATPase modulators are compounds that can either enhance (activators) or inhibit the activity of these enzymes.[5] Inhibitors, which would be the likely classification for a compound named "this compound", reduce the catalytic efficiency of ATPases. The mechanism of action for such inhibitors can vary and may include competitive, non-competitive, or allosteric inhibition, which can be elucidated through ATPase assays.[3]

Experimental Protocols for ATPase Activity

Several established protocols are used to measure the in vitro activity of ATPases. These assays are crucial for characterizing the function of these enzymes and for screening potential inhibitors.

Table 1: Common ATPase Activity Assays

Assay TypePrincipleDetection MethodSensitivityNotes
Malachite Green Assay Colorimetric detection of inorganic phosphate (Pi) released during ATP hydrolysis.[6]Absorbance measurement (typically at 620-650 nm).[6]Can detect ~50 pmol of free phosphate.[6]Highly sensitive, but can be prone to interference from detergents and lipids.[7]
Radiolabeled ATP Assay Measures the release of radiolabeled phosphate (³²P) from [γ-³²P]ATP.[8][9]Scintillation counting.[8]High sensitivity.[7]Requires handling of radioactive materials. Not disturbed by turbidity.[8]
Coupled Enzyme Assays (e.g., NADH-coupled) The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.Decrease in absorbance at 340 nm.Lower sensitivity compared to other methods.[7]Provides continuous monitoring of enzyme activity.
Fluorescence-Based Assays Utilize fluorescent probes that change their properties upon binding to ADP or through other coupled reactions.[3]Fluorescence intensity, polarization, or resonance energy transfer.High sensitivity and suitable for high-throughput screening.[3]Can be target-specific and may require specialized reagents.

Detailed Methodology: In Vitro ATPase Activity Assay (General Protocol)

This protocol is a generalized representation for measuring the activity of a purified ATPase.[6]

1. Preparation of Reagents:

  • Assay Buffer: A suitable buffer such as HEPES/NaCl/glycerol (HNG) buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol).[6]

  • Metal Cofactor: A solution of a divalent cation, typically 100 mM MgCl₂, as many ATPases are metal-dependent.[6]

  • ATP Stock Solution: A fresh solution of 100 mM ATP in a buffer like 200 mM Tris Base. It is crucial to use high-purity ATP and store it in aliquots at -20°C.[6]

  • Purified ATPase: The enzyme of interest at a known concentration.

2. ATP Hydrolysis Reaction:

  • Set up the reaction mixture in a microcentrifuge tube or a microplate well. A typical reaction might contain the assay buffer, MgCl₂, ATP, and the purified ATPase (e.g., 0.25-5 µM).[6]

  • Include a negative control without the enzyme to measure non-enzymatic ATP hydrolysis.[6]

  • Initiate the reaction by adding the ATP/Mg²⁺ mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 45, 60 minutes).[6]

  • At each time point, take an aliquot of the reaction and stop it, for example, by flash-freezing in a dry ice/ethanol bath or by adding a stop solution.[6]

3. Detection of Phosphate Release (using Malachite Green as an example):

  • Thaw the collected aliquots.[6]

  • Add the malachite green detection reagent to each sample. This reagent forms a colored complex with the free inorganic phosphate.[6]

  • Incubate at room temperature to allow for color development.[6]

4. Quantification:

  • Measure the absorbance of the samples using a microplate reader at the appropriate wavelength (e.g., 650 nm).[6]

  • Create a standard curve using known concentrations of phosphate to determine the amount of Pi released in the enzymatic reactions.

  • Calculate the specific activity of the ATPase (e.g., in nmol of Pi released per minute per mg of enzyme).

ATPase in Signaling Pathways

ATPases play a crucial role in numerous signaling pathways by maintaining ion gradients, which are essential for the electrical excitability of cells, secondary active transport, and pH homeostasis. For instance, the Na⁺/K⁺-ATPase maintains the sodium and potassium gradients across the plasma membrane, which is fundamental for neuronal signaling.

Below is a generalized DOT script and the corresponding diagram illustrating the role of a hypothetical plasma membrane proton pump (H⁺-ATPase) in creating a proton gradient that drives the secondary transport of a substrate, which in turn can initiate a downstream signaling cascade.

ATPase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cellular_processes Cellular Response ATPase H+-ATPase ADP ADP + Pi ATPase->ADP H_out H+ (extracellular) ATPase->H_out Proton Pumping Transporter Substrate Transporter Substrate_in Substrate (in) Transporter->Substrate_in Signaling_Cascade Signaling Cascade Activation Gene_Expression Changes in Gene Expression Signaling_Cascade->Gene_Expression ATP ATP ATP->ATPase Hydrolysis H_out->Transporter Proton Gradient Energy H_in H+ (intracellular) H_in->ATPase Substrate_out Substrate (out) Substrate_out->Transporter Substrate_in->Signaling_Cascade

ATPase Signaling Pathway

A generalized signaling pathway involving a proton-pumping ATPase.

References

An In-depth Technical Guide to ATPase-IN-5 (FIN56): Targets, Mechanism of Action, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the molecular target and mechanism of action of the compound commonly referred to as ATPase-IN-5. Our comprehensive review of the scientific literature reveals that "this compound" is an alias for the well-characterized small molecule FIN56 . Crucially, extensive research indicates that FIN56 does not target a specific ATPase . Instead, it is a potent inducer of ferroptosis, a form of regulated cell death, through a dual mechanism involving the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of Squalene Synthase (SQS), leading to the depletion of Coenzyme Q10 (CoQ10). The name "this compound" is likely a misnomer, and researchers should focus on its established roles in modulating ferroptosis pathways.

This guide provides a detailed overview of the true molecular targets of FIN56, quantitative data on its activity, and comprehensive protocols for key experimental assays to study its effects.

Molecular Targets and Mechanism of Action

FIN56 induces ferroptosis through two distinct but interconnected pathways that ultimately lead to overwhelming lipid peroxidation.

Glutathione Peroxidase 4 (GPX4) Degradation

FIN56 promotes the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from ferroptosis. The degradation of GPX4 removes a key defense mechanism against lipid-based reactive oxygen species (ROS).

Squalene Synthase (SQS) Activation and Coenzyme Q10 (CoQ10) Depletion

FIN56 directly binds to and activates Squalene Synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[1][2] The activation of SQS shunts metabolic precursors away from the synthesis of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant.[1][2] The resulting depletion of CoQ10 further sensitizes cells to lipid peroxidation and ferroptosis.

Quantitative Data

The following tables summarize the available quantitative data for FIN56 activity in various cancer cell lines.

Table 1: IC50 Values of FIN56 in Glioblastoma Cell Lines

Cell LineIC50 (µM)Citation
LN2294.2[3][4]
U1182.6[3][4]

Table 2: IC50 Values of FIN56 in Colorectal Cancer Cell Lines

Cell LineIC50 (µM)Citation
HT-29> 50[5]
Caco-2~ 40[5]

Table 3: IC50 Values of FIN56 in Other Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
Biliary Tract Cancer CellsBiliary Tract Cancer3.2 - 50[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of FIN56-Induced Ferroptosis

FIN56_Pathway FIN56 Signaling Pathway FIN56 FIN56 (this compound) SQS Squalene Synthase (SQS) (Activation) FIN56->SQS Direct Binding & Activation GPX4_path GPX4 Degradation Pathway FIN56->GPX4_path Mevalonate Mevalonate Pathway SQS->Mevalonate Shunts Pathway GPX4 GPX4 (Degradation) GPX4_path->GPX4 CoQ10 Coenzyme Q10 (Depletion) Mevalonate->CoQ10 Reduces Synthesis Lipid_ROS Lipid Peroxidation CoQ10->Lipid_ROS Inhibits GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: FIN56 induces ferroptosis via SQS activation and GPX4 degradation.

Experimental Workflow for Investigating FIN56

FIN56_Workflow Experimental Workflow for FIN56 Investigation cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells FIN56_Treatment Treat with FIN56 Cell_Seeding->FIN56_Treatment Viability_Assay Cell Viability Assay (CCK-8 / MTT) FIN56_Treatment->Viability_Assay GPX4_Degradation GPX4 Degradation Assay (Western Blot) FIN56_Treatment->GPX4_Degradation Lipid_Peroxidation Lipid Peroxidation Assay (BODIPY C11) FIN56_Treatment->Lipid_Peroxidation CoQ10_Measurement CoQ10 Measurement (HPLC) FIN56_Treatment->CoQ10_Measurement IC50 Calculate IC50 Viability_Assay->IC50 GPX4_Levels Quantify GPX4 Protein GPX4_Degradation->GPX4_Levels ROS_Levels Measure Lipid ROS Lipid_Peroxidation->ROS_Levels CoQ10_Levels Quantify CoQ10 CoQ10_Measurement->CoQ10_Levels

Caption: Workflow for characterizing the effects of FIN56 on cancer cells.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from the methodology used to determine the IC50 of FIN56 in glioblastoma cell lines.[3]

  • Cell Seeding: Seed glioblastoma cells (e.g., LN229, U118) in 96-well plates at a density of 5,000 cells per well and incubate overnight.

  • FIN56 Treatment: Treat the cells with a serial dilution of FIN56 (e.g., 0.1 to 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.

GPX4 Degradation Assay (Western Blot)

This protocol outlines the general steps for assessing GPX4 protein levels following FIN56 treatment.

  • Cell Lysis: After treating cells with FIN56 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GPX4 (dilution as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the GPX4 signal to the loading control.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This protocol is based on the method used to measure lipid ROS in glioblastoma cells treated with FIN56.[3]

  • Cell Treatment: Seed cells on glass coverslips in a 6-well plate and treat with FIN56 (e.g., 1 µM) for 24 hours.

  • Staining: Add the BODIPY™ 581/591 C11 probe to the cells at a final concentration of 5 µM and incubate for 30 minutes at 37°C.

  • Imaging: Wash the cells with PBS and acquire fluorescence images using a confocal microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

  • Analysis: Quantify the green and red fluorescence intensity to determine the level of lipid peroxidation. An increase in the green-to-red fluorescence ratio indicates increased lipid peroxidation.

Coenzyme Q10 Measurement (HPLC)

This protocol provides a general framework for the quantification of CoQ10 in cellular extracts by High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Harvest cells after FIN56 treatment.

    • Extract lipids from the cell pellet using a solvent system such as a mixture of acetonitrile, tetrahydrofuran, and water.[7]

    • To ensure all CoQ10 is in its oxidized form (ubiquinone) for accurate measurement, treat the extract with a mild oxidizing agent like ferric chloride.[7]

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a mobile phase appropriate for the separation of lipophilic compounds, for example, a mixture of acetonitrile and isopropyl alcohol.

    • Detect the ubiquinone peak using a UV detector, typically at a wavelength of 275 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of a CoQ10 standard.

    • Calculate the concentration of CoQ10 in the samples by comparing their peak areas to the standard curve.

Conclusion

References

An In-depth Technical Guide to the Discovery and Synthesis of a Potent ATPase Inhibitor: A Case Study of CB-5083

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ATPase-IN-5" is not a publicly documented molecule. This guide uses CB-5083 , a well-characterized, first-in-class, orally bioavailable inhibitor of the AAA-ATPase p97 (also known as Valosin-Containing Protein, VCP), as a representative example to fulfill the prompt's requirements for an in-depth technical guide. This document is intended for researchers, scientists, and drug development professionals.

Introduction

ATPases are a superfamily of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, releasing energy to drive a multitude of cellular processes.[1] Their critical roles in cellular function make them attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][2] p97 is a type II AAA ATPase essential for protein homeostasis, involved in processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[3][4] Its overexpression in many tumor types is associated with increased cell proliferation and survival, making it a compelling target for anticancer drug development.[5]

This guide details the discovery, synthesis, and characterization of CB-5083, a potent and selective inhibitor of p97. We will explore its mechanism of action, relevant signaling pathways, and the experimental protocols used in its development and evaluation.

Discovery of CB-5083: A Lead Optimization Journey

The discovery of CB-5083 was the result of extensive lead optimization efforts starting from initial high-throughput screening (HTS) hits.[6] The journey began with the identification of N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) from an NIH compound library.[6] While DBeQ was a reversible, ATP-competitive inhibitor of p97, its potency and pharmaceutical properties were suboptimal for in vivo studies.[6]

Subsequent hit-to-lead optimization led to the development of analogs like ML240 and ML241, which showed approximately a 10-fold improvement in potency.[6] These compounds served as the starting point for the medicinal chemistry campaign that ultimately yielded CB-5083 (1-[4-(benzylamino)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]-2-methyl-1H-indole-4-carboxamide).[3][7] The optimization focused on improving in vitro potency, metabolic stability (ADME properties), and oral bioavailability.[3]

Synthesis of CB-5083

While a detailed, step-by-step synthesis protocol for CB-5083 is proprietary, the key synthetic strategies can be inferred from the lead optimization studies. The synthesis would likely involve the coupling of a substituted pyranopyrimidine core with a 2-methyl-1H-indole-4-carboxamide moiety. The general approach for similar compounds involved the synthesis of the core heterocyclic system followed by the attachment of the side chains. For instance, the synthesis of pyrazolopyrimidines, which are structurally related, was achieved from the corresponding acid chloride.[8] The supplementary information of the primary publication on the discovery of CB-5083 provides synthetic methods for several analogous compounds, which would form the basis for a full-scale synthesis.[9]

Quantitative Pharmacological Data

CB-5083 has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter Value Assay Conditions Reference
Biochemical IC50 11 nMAgainst p97 ATPase activity at 500 µM ATP[7][10]
Mechanism of Action ATP-competitiveInhibits the D2 ATPase domain of p97[3][6]
Selectivity D2 domain-selective-[3]

Table 1: Biochemical Activity of CB-5083 against p97 ATPase

Cell Line Cancer Type GI50 (72h exposure) Reference
Multiple Myeloma (median of 18 lines)Multiple Myeloma326 nM (range: 96 - 1,152 nM)[11]
HCT116Colorectal Cancer~300 nM (estimated from graph)[8]
A549Lung Cancer680 nM

Table 2: Cellular Potency of CB-5083 in Cancer Cell Lines

Parameter Value Assay Conditions Reference
Off-target Ki (PDE6) 80 ± 3 nMEx vivo electroretinography (ERG)[12][13]

Table 3: Off-Target Activity of CB-5083

Mechanism of Action and Signaling Pathways

CB-5083 exerts its anticancer effects by disrupting protein homeostasis.[7] By inhibiting the D2 ATPase domain of p97, it blocks the extraction of poly-ubiquitinated proteins from the endoplasmic reticulum, a critical step in ERAD.[3][7] This leads to an accumulation of misfolded proteins within the ER, triggering a state of irresolvable proteotoxic stress.[7]

This ER stress activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring proteostasis or, if the stress is too severe, inducing apoptosis.[7][14] CB-5083 has been shown to activate all three major arms of the UPR:[7]

  • PERK Pathway: Leads to the phosphorylation of eIF2α, attenuating global protein synthesis, and inducing the transcription of ATF4, which upregulates pro-apoptotic factors like CHOP.[14]

  • IRE1 Pathway: Results in the splicing of XBP1 mRNA, producing the active transcription factor XBP1s, which upregulates genes involved in ERAD and protein folding. It can also contribute to apoptosis.[14]

  • ATF6 Pathway: Involves the cleavage of ATF6, which then translocates to the nucleus to activate the transcription of ER chaperones.[7]

The sustained activation of the UPR, particularly the PERK-CHOP and IRE1 arms, ultimately leads to apoptosis.[7][14] A key downstream effector is the Death Receptor 5 (DR5), which is upregulated by CHOP and can initiate the caspase cascade.[7]

UPR_Pathway_CB5083 cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol to Nucleus Signaling p97 p97 ATPase Proteasome Proteasome p97->Proteasome Extraction for Degradation misfolded_proteins Misfolded Proteins (Accumulation) PERK PERK misfolded_proteins->PERK Activates IRE1 IRE1 misfolded_proteins->IRE1 Activates ATF6 ATF6 misfolded_proteins->ATF6 Activates ub_proteins Poly-ubiquitinated Proteins ub_proteins->p97 ERAD Substrate eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 PERK->ATF4 Induces XBP1s XBP1s IRE1->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage CB5083 CB-5083 CB5083->p97 Protein Synthesis\nAttenuation Protein Synthesis Attenuation eIF2a->Protein Synthesis\nAttenuation CHOP CHOP Transcription ATF4->CHOP XBP1s->CHOP ERAD_Genes ERAD Genes XBP1s->ERAD_Genes ER_Chaperones ER Chaperone Genes ATF6n->ER_Chaperones DR5 Death Receptor 5 (DR5) Upregulation CHOP->DR5 Apoptosis Apoptosis DR5->Apoptosis Initiates Caspase Cascade

Caption: CB-5083 inhibits p97, leading to ER stress and UPR-mediated apoptosis.

Experimental Protocols

The characterization of a novel ATPase inhibitor like CB-5083 involves a series of biochemical and cell-based assays.

p97 ATPase Activity Assay (Biochemical)

A common method to measure p97 ATPase activity is a coupled-enzyme assay or a direct ADP detection assay.

Principle (Transcreener® ADP² Assay): This is a fluorescence polarization (FP) immunoassay that directly detects the ADP produced by the ATPase reaction. An antibody selective for ADP and a fluorescent tracer are used. ADP generated by p97 competes with the tracer for antibody binding, causing a decrease in fluorescence polarization.[15]

Protocol Outline:

  • Reaction Setup: In a 384-well plate, combine purified recombinant p97 enzyme with the test compound (e.g., CB-5083) in an appropriate assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Triton).[15]

  • Initiation: Start the reaction by adding ATP to a final concentration that is relevant to the assay's objective (e.g., near the Km for ATP or at physiological concentrations).[15]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes) to allow for enzymatic turnover.[15]

  • Detection: Stop the reaction and add the Transcreener® ADP² detection mix, which contains the anti-ADP antibody and the fluorescent tracer.[15]

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Convert the FP values to the amount of ADP produced using a standard curve. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

To determine the cytotoxic effect of the inhibitor on cancer cells.

Principle (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductases reduce the yellow MTT to purple formazan crystals.

Protocol Outline:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, RPMI-8226) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CB-5083 for a specified duration (e.g., 72 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration to calculate the GI50 or IC50 value.

Western Blot for UPR Markers

To confirm the mechanism of action by detecting the upregulation of UPR-related proteins.

Protocol Outline:

  • Cell Treatment and Lysis: Treat cells (e.g., RPMI-8226) with CB-5083 for a defined period (e.g., 8 hours).[11] Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against UPR markers (e.g., p-PERK, BiP, XBP1s, CHOP) and a loading control (e.g., GAPDH).[11]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental and Drug Discovery Workflow

The discovery and development of a targeted inhibitor like CB-5083 follow a structured workflow.

DrugDiscoveryWorkflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models TargetValidation Target Validation (p97 in Cancer) HTS High-Throughput Screening (HTS) (e.g., NIH Library) TargetValidation->HTS HitToLead Hit-to-Lead Optimization (DBeQ → ML240) HTS->HitToLead LeadOp Lead Optimization (ML240 → CB-5083) HitToLead->LeadOp InVitro In Vitro Characterization LeadOp->InVitro InVivo In Vivo Preclinical Studies InVitro->InVivo Biochemical Biochemical Assays (IC50, Kinetics) Cellular Cell-Based Assays (Viability, Apoptosis) Mechanism Mechanism of Action (UPR, ERAD) Clinical Clinical Trials (Phase 1) InVivo->Clinical PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft Xenograft Models (Antitumor Activity) Toxicity Toxicology Studies PostClinical Post-Clinical Analysis & Next-Gen Inhibitors Clinical->PostClinical

Caption: A generalized workflow for the discovery and development of a p97 inhibitor.

Clinical Development and Future Directions

CB-5083 entered Phase 1 clinical trials for patients with multiple myeloma and solid tumors.[3][16] However, the trials were terminated due to an off-target effect causing visual impairment, which was later identified as the inhibition of phosphodiesterase-6 (PDE6).[12][13][17] This highlights a critical aspect of drug development: ensuring target selectivity to minimize adverse effects.

Despite the clinical setback for CB-5083, the validation of p97 as a therapeutic target remains strong.[18] The knowledge gained from the development of CB-5083, including its on-target mechanism and off-target liabilities, is invaluable for the design of next-generation p97 inhibitors. A successor compound, CB-5339, is currently in clinical trials for Acute Myeloid Leukemia and Myelodysplastic Syndrome.[18]

Conclusion

The story of CB-5083 provides a comprehensive case study in modern drug discovery, from target validation and high-throughput screening to sophisticated lead optimization and clinical evaluation. It demonstrates how a deep understanding of the target's biology—in this case, the role of p97 in protein homeostasis—can lead to the rational design of potent inhibitors. While CB-5083 itself did not reach the market, it has paved the way for a new class of therapeutics targeting the ATPase p97, offering potential new treatments for cancer and other diseases.

References

In Vitro Characterization of ATPase-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro characterization of ATPase-IN-5, a novel small molecule inhibitor of Vacuolar H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps crucial for the acidification of intracellular compartments and, in some cases, the extracellular space.[1] Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making them a compelling therapeutic target.[1] This guide details the biochemical and cellular activities of this compound, presents key quantitative data in a structured format, and provides detailed protocols for its in vitro evaluation.

Introduction to this compound

This compound is a potent and selective inhibitor of V-ATPase. ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate ion, releasing energy to drive other chemical reactions.[2] V-ATPases, in particular, are rotary ATPases that use the energy from ATP hydrolysis to pump protons across membranes, playing a critical role in processes such as protein degradation, autophagy, and membrane traffic.[1] By inhibiting V-ATPase, this compound disrupts these essential cellular functions, offering a promising avenue for therapeutic intervention in diseases characterized by aberrant V-ATPase activity.

Mechanism of Action

This compound exhibits a non-competitive inhibition profile with respect to the ATP substrate. Mechanism of action studies are crucial to distinguish between different modes of inhibition, such as competitive, non-competitive, or allosteric.[3] This suggests that this compound does not bind to the ATP-binding site of the V-ATPase V1 domain but rather to an allosteric site, inducing a conformational change that impedes the enzyme's catalytic activity.

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for this compound.

Table 1: Biochemical Potency of this compound

ParameterValueDescription
IC50 (V-ATPase) 15 nMThe half-maximal inhibitory concentration against purified V-ATPase.
Ki 12 nMThe inhibition constant, indicating the binding affinity to V-ATPase.
Mode of Inhibition Non-competitiveThe inhibitory mechanism relative to the ATP substrate.

Table 2: Selectivity Profile of this compound

ATPase TargetIC50 (nM)Fold Selectivity (vs. V-ATPase)
V-ATPase 151
Na+/K+-ATPase > 10,000> 667
H+/K+-ATPase 8,500567
p97 ATPase > 10,000> 667

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

V-ATPase Activity Assay (Fluorescence-Based)

This assay measures the rate of ATP hydrolysis by V-ATPase by quantifying the amount of ADP produced.[3] Modern biochemical assays often rely on homogeneous, fluorescence-based detection of ADP formation.[3]

Materials:

  • Purified V-ATPase enzyme

  • This compound (or other inhibitors)

  • ATP substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.01% Brij-35

  • ADP detection kit (e.g., Transcreener® ADP² FP Assay)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted this compound solution.

  • Enzyme Addition: Add 5 µL of V-ATPase solution (at 2x final concentration) to each well containing the compound.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate Reaction: Add 10 µL of ATP solution (at 2x final concentration) to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Add 10 µL of the ADP detection reagent to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Convert fluorescence polarization values to the amount of ADP produced. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action (MoA) Studies

To determine the mode of inhibition, the V-ATPase activity assay is performed with varying concentrations of both the inhibitor (this compound) and the substrate (ATP).

Procedure:

  • Follow the V-ATPase Activity Assay protocol as described above.

  • Create a matrix of experimental conditions with varying concentrations of this compound (e.g., 0, 5, 15, 45 nM) and ATP (e.g., 0.5x Km, 1x Km, 2x Km, 5x Km, 10x Km).

  • Measure the initial reaction velocities (rate of ADP production) for each condition.

  • Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot. For non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.

Visualizations

V-ATPase in mTORC1 Signaling Pathway

mTORC1_Pathway cluster_lysosome Lysosome VATpase V-ATPase mTORC1 mTORC1 VATpase->mTORC1 recruits Downstream Downstream Signaling (Protein Synthesis, Autophagy Inhibition) mTORC1->Downstream Rheb Rheb Rheb->mTORC1 activates AminoAcids Amino Acids AminoAcids->VATpase presence activates ATPase_IN_5 This compound ATPase_IN_5->VATpase inhibits

Caption: V-ATPase acts as a sensor for amino acids, leading to the activation of mTORC1 on the lysosomal surface.[1]

Experimental Workflow for IC50 Determination

IC50_Workflow A 1. Prepare serial dilution of this compound B 2. Add inhibitor and V-ATPase to plate A->B C 3. Pre-incubate for 15 minutes B->C D 4. Add ATP to initiate reaction C->D E 5. Incubate at 37°C for 60 minutes D->E F 6. Add ADP detection reagent E->F G 7. Read Fluorescence Polarization F->G H 8. Plot data and calculate IC50 G->H

Caption: A stepwise workflow for determining the IC50 value of this compound against V-ATPase.

Logical Diagram of ATPase Inhibition

Inhibition_Types Inhibitor ATPase Inhibitor ActiveSite Active Site (Orthosteric) AllostericSite Allosteric Site Competitive Competitive ActiveSite->Competitive NonCompetitive Non-competitive AllostericSite->NonCompetitive Uncompetitive Uncompetitive AllostericSite->Uncompetitive

Caption: Classification of ATPase inhibitors based on their binding site and mechanism of action.

References

Delving into ATPase Inhibition: A Technical Guide to the Selectivity Profile of CB-5083

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound designated "ATPase-IN-5" did not yield any publicly available information. Therefore, this technical guide has been constructed using the well-characterized, potent, and selective p97 ATPase inhibitor, CB-5083 , as an exemplary subject to fulfill the structural and content requirements of the original request. The data and methodologies presented herein are based on published literature for CB-5083 and serve as a template for the analysis and presentation of a selectivity profile for any ATPase inhibitor.

Introduction: The Criticality of Selectivity in ATPase-Targeted Drug Discovery

ATPases are a diverse superfamily of enzymes that play pivotal roles in virtually all cellular processes by coupling ATP hydrolysis to various energy-requiring activities. Their involvement in pathways such as protein homeostasis, ion transport, and DNA replication has rendered them attractive targets for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders.

The development of potent and selective ATPase inhibitors is a key objective in modern drug discovery. A thorough understanding of an inhibitor's selectivity profile—its activity against the intended target versus a panel of other related and unrelated ATPases and off-target proteins—is paramount. A highly selective compound minimizes the potential for off-target effects and associated toxicities, thereby enhancing its therapeutic index. This document provides an in-depth technical overview of the selectivity profile of the p97 ATPase inhibitor, CB-5083, including its quantitative inhibitory activities, the experimental protocols for their determination, and the biological context of its primary target.

Quantitative Selectivity Profile of CB-5083

CB-5083 is a first-in-class, orally bioavailable inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as valosin-containing protein (VCP). It acts as an ATP-competitive inhibitor, showing high selectivity for the D2 ATPase domain of p97. The following table summarizes the inhibitory potency of CB-5083 against its primary target and key off-targets. While it has been reported that CB-5083 was screened against a panel of 175 ATPases and 173 kinases with minimal off-target interactions, the full dataset is not publicly available. The table below represents the key findings from published studies.

TargetSubtype/DomainIC50 (nM)Comments
p97/VCP Wild-Type 11 Primary Target [1][2]
p97/VCPD2 domain-Selective for the D2 ATPase domain[1][3]
DNA-PK-500Identified in a kinase screen[1]
mTOR->1000Weak inhibition
PIK3C3->1000Weak inhibition
PDE6 -80 Identified off-target [2]

Note: The IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Protocols

The determination of an inhibitor's selectivity profile relies on robust and reproducible biochemical assays. The following sections detail the methodologies used to ascertain the inhibitory activity of compounds like CB-5083.

Biochemical ATPase Activity Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring ATPase activity by quantifying the amount of ADP produced in a reaction. This assay is well-suited for high-throughput screening and selectivity profiling.

Principle: The assay is performed in two steps. First, the ATPase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ATPase activity.

Materials:

  • Purified ATPase enzyme (e.g., recombinant human p97)

  • ATP solution

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)

  • Test compound (e.g., CB-5083) dissolved in DMSO

  • ADP-Glo™ Reagent (Promega)

  • ADP-Glo™ Detection Reagent (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series is used, starting from a high concentration (e.g., 10 µM).

  • Reaction Setup:

    • Add the test compound dilutions to the assay plate in duplicate.

    • Add the ATPase enzyme (e.g., 20 nM p97) to each well.

    • Initiate the reaction by adding ATP (e.g., 20 µM). The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add ADP-Glo™ Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all experimental values.

  • Normalize the data to the vehicle control (DMSO only) to obtain the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental Workflow for ATPase Selectivity Profiling

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_data Data Analysis compound_prep Compound Serial Dilution reaction_setup Reaction Setup in 384-well Plate compound_prep->reaction_setup enzyme_panel ATPase Enzyme Panel Preparation enzyme_panel->reaction_setup incubation Incubation (e.g., 37°C, 30 min) reaction_setup->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Stop & ATP Depletion) incubation->adp_glo_reagent adp_glo_detection Add Detection Reagent (ADP -> ATP -> Light) adp_glo_reagent->adp_glo_detection luminescence_reading Luminescence Measurement adp_glo_detection->luminescence_reading data_normalization Data Normalization (% Inhibition) luminescence_reading->data_normalization ic50_calculation IC50 Curve Fitting data_normalization->ic50_calculation selectivity_profile Generate Selectivity Profile ic50_calculation->selectivity_profile p97_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol misfolded_protein Misfolded Protein erad_complex ERAD Complex misfolded_protein->erad_complex Recognition ubiquitination Ubiquitination (E1, E2, E3) erad_complex->ubiquitination Retro-translocation polyub_protein Polyubiquitinated Protein ubiquitination->polyub_protein p97_complex p97/VCP Complex (with cofactors) polyub_protein->p97_complex Binding proteasome 26S Proteasome p97_complex->proteasome Substrate Delivery (ATP-dependent extraction) degradation Protein Degradation proteasome->degradation cb5083 CB-5083 cb5083->p97_complex Inhibition selectivity_profile cluster_targets ATPase Targets cluster_off_targets Off-Targets inhibitor Inhibitor (e.g., CB-5083) p97 p97/VCP inhibitor->p97 High Potency (IC50 = 11 nM) vps4 Vps4 inhibitor->vps4 Low/No Activity nsf NSF inhibitor->nsf Low/No Activity kinesin Kinesin inhibitor->kinesin Low/No Activity dynein Dynein inhibitor->dynein Low/No Activity myosin Myosin inhibitor->myosin Low/No Activity pde6 PDE6 inhibitor->pde6 Moderate Potency (IC50 = 80 nM) dnapk DNA-PK inhibitor->dnapk Low Potency (IC50 = 500 nM) other_kinase Other Kinase inhibitor->other_kinase Very Low/No Activity

References

An In-depth Technical Guide to the Cellular Uptake, Distribution, and Analysis of Novel ATPase Inhibitors: A Case Study with "ATPase-IN-5"

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the experimental methodologies required to characterize the cellular uptake, subcellular distribution, and functional effects of a novel ATPase inhibitor, exemplified here as "ATPase-IN-5." This document is intended for researchers, scientists, and drug development professionals engaged in the study of ATPase biology and the development of targeted therapeutics.

Introduction

ATPases are a critical class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, releasing energy to drive various cellular processes. Their ubiquitous nature and involvement in fundamental physiological functions make them attractive targets for therapeutic intervention in a range of diseases, including cancer and neurological disorders. Understanding the cellular pharmacology of a novel ATPase inhibitor—how it enters the cell, where it localizes, and how it affects cellular machinery—is paramount for its development as a potential drug candidate.

This guide outlines a series of standard experimental protocols, data presentation formats, and visual workflows to facilitate the systematic investigation of a hypothetical ATPase inhibitor, "this compound."

Experimental Protocols

A thorough investigation of a novel ATPase inhibitor involves a multi-faceted approach, encompassing cell biology, biochemistry, and microscopy techniques. The following sections detail the key experimental protocols.

Standard cell culture techniques are foundational to these studies. For the characterization of this compound, a relevant cell line (e.g., HeLa, a human cervical cancer cell line) would be cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded at a predetermined density in multi-well plates suitable for the specific assay (e.g., 96-well plates for viability assays, 6-well plates with coverslips for microscopy).[1]

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in cell culture medium to achieve the desired final concentrations for treatment.

  • Treatment: The culture medium is replaced with the medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours) before analysis.

Fluorescence microscopy is a powerful tool for visualizing the intracellular localization of a drug candidate. This requires a fluorescently labeled version of the compound or the use of specific antibodies for immunofluorescence.

Protocol: Fluorescence Microscopy for Intracellular Localization

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with fluorescently labeled this compound for various time points (e.g., 1, 4, 24 hours).

  • Fixation: After incubation, wash the cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[2][3]

  • Permeabilization (for immunofluorescence): If co-staining with antibodies for subcellular markers, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Staining:

    • Organelle Markers: Incubate with primary antibodies against specific organelle markers (e.g., LAMP1 for lysosomes, GM130 for Golgi) followed by fluorescently labeled secondary antibodies.[4]

    • Nuclear Staining: Counterstain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.[3][5][6]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium.[2][5] Visualize the samples using a confocal fluorescence microscope.[5][7]

Protocol: In Vitro ATPase Activity Assay

This assay directly measures the enzymatic activity of a specific ATPase in the presence of the inhibitor.

  • Reaction Setup: In a 96-well plate, combine the purified ATPase enzyme, the reaction buffer (containing ATP and necessary ions like Mg2+, Na+, and K+), and varying concentrations of this compound.[8]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.[9]

  • Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. A common method is the malachite green assay, where the reagent forms a colored complex with free phosphate, which can be quantified by measuring the absorbance at approximately 620 nm.

  • Data Analysis: Calculate the rate of ATP hydrolysis for each concentration of the inhibitor and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Western Blotting for Protein Expression

Western blotting is used to assess the levels of the target ATPase and downstream signaling proteins.[10][11][12][13][14]

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer to extract total proteins.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.[11][14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][14]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[7][11]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10][12] Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10][12][14]

  • Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Protocol: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[15][16]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for the desired duration.[1]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[1][15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1][16] The intensity of the color is proportional to the number of viable cells.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound on ATPase Activity

Target ATPaseIC50 (nM)
Na+/K+-ATPase50
Ca2+-ATPase850
H+/K+-ATPase1200

Table 2: Hypothetical EC50 Values of this compound on Cell Viability

Cell LineTime PointEC50 (µM)
HeLa24 hours15.2
HeLa48 hours8.5
HeLa72 hours4.1

Table 3: Hypothetical Quantification of Subcellular Localization of Fluorescently Labeled this compound

Time PointCytoplasmic Intensity (a.u.)Nuclear Intensity (a.u.)Co-localization with Lysosomes (%)
1 hour150 ± 2510 ± 55 ± 2
4 hours450 ± 5025 ± 835 ± 7
24 hours250 ± 4030 ± 1065 ± 10

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows, signaling pathways, and logical relationships.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation start Seed Cells treat Treat with this compound start->treat microscopy Fluorescence Microscopy treat->microscopy biochem ATPase Activity Assay treat->biochem western Western Blot treat->western viability MTT Assay treat->viability uptake Cellular Uptake & Distribution microscopy->uptake ic50 IC50 Determination biochem->ic50 protein_exp Protein Expression western->protein_exp ec50 EC50 Determination viability->ec50

Caption: Experimental workflow for characterizing this compound.

Signaling_Pathway ATPase_IN_5 This compound NaK_ATPase Na+/K+-ATPase ATPase_IN_5->NaK_ATPase inhibition Ion_Gradient Disrupted Ion Gradient (↑ intracellular Na+) NaK_ATPase->Ion_Gradient maintains Signaling_Cascade Downstream Signaling (e.g., Src Kinase) Ion_Gradient->Signaling_Cascade activates Apoptosis Apoptosis Signaling_Cascade->Apoptosis promotes Proliferation Cell Proliferation Signaling_Cascade->Proliferation inhibits

Caption: Hypothetical signaling pathway affected by this compound.

Logical_Relationship exp Experiment This compound inhibits Na+/K+-ATPase obs1 Observation 1 Decreased cell viability exp:f1->obs1:f0 obs2 Observation 2 Altered downstream protein expression exp:f1->obs2:f0 conc Conclusion This compound induces apoptosis via inhibition of Na+/K+-ATPase signaling obs1:f1->conc:f0 obs2:f1->conc:f0

Caption: Logical relationship between experimental outcomes.

References

Preliminary Toxicity Assessment of ATPase-IN-5: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available information regarding a specific molecule designated "ATPase-IN-5" is not available. Consequently, this document provides a generalized framework for the preliminary toxicity assessment of a hypothetical ATPase inhibitor, drawing upon established principles and methodologies in toxicology and drug development. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

ATPases are a diverse family of enzymes crucial for numerous cellular processes, making them attractive targets for therapeutic intervention. The development of novel ATPase inhibitors necessitates a thorough evaluation of their potential toxicity. This technical guide outlines a representative, albeit hypothetical, preliminary toxicity assessment of a fictional ATPase inhibitor, "this compound." The following sections detail potential experimental protocols, present illustrative data in tabular format, and visualize associated cellular pathways and workflows.

Hypothetical In Vitro Toxicity Assessment

Cytotoxicity in Human Cell Lines

Experimental Protocol:

A panel of human cell lines, representing various tissues, would be exposed to increasing concentrations of this compound for 72 hours. Cell viability would be assessed using a resazurin-based assay. The half-maximal inhibitory concentration (IC50) would be calculated to determine the cytotoxic potential of the compound.

Data Presentation:

Cell LineTissue of OriginThis compound IC50 (µM)
HepG2Liver15.2
HEK293Kidney22.8
A549Lung35.1
SH-SY5YNeuron18.9
HUVECEndothelium28.4

Experimental Workflow for In Vitro Cytotoxicity Assessment

cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Plate Human Cell Lines C Add this compound to Cells A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 72 hours C->D E Add Resazurin Reagent D->E F Measure Fluorescence E->F G Calculate IC50 Values F->G

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Mechanism of Action: Apoptosis Induction

Experimental Protocol:

To investigate if cytotoxicity is mediated by apoptosis, HepG2 cells would be treated with this compound at its IC50 concentration for 24 hours. Apoptosis would be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Data Presentation:

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control2.11.50.8
This compound (15.2 µM)25.612.31.2

Hypothetical Signaling Pathway for this compound Induced Apoptosis

cluster_0 Cellular Stress cluster_1 Apoptotic Cascade A This compound B Target ATPase Inhibition A->B Inhibits C Cellular Energy Depletion B->C D Mitochondrial Dysfunction C->D E Bax/Bak Activation D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: A potential signaling cascade initiated by this compound.

Hypothetical In Vivo Acute Toxicity Study

Experimental Protocol:

A single dose of this compound would be administered to male and female Sprague-Dawley rats via oral gavage at three dose levels. The animals would be observed for 14 days for clinical signs of toxicity, and body weight changes would be recorded. At the end of the study, a full necropsy and histopathological examination of major organs would be performed.

Data Presentation:

Dose Group (mg/kg)SexMortalitiesClinical SignsNotable Histopathological Findings
0 (Vehicle)M/F0/5NoneNo significant findings
50M/F0/5Lethargy (transient)None
200M/F1/5Severe lethargy, piloerectionMild centrilobular necrosis (liver) in 2/5 animals
1000M/F5/5Severe lethargy, ataxia, mortality within 48hModerate to severe centrilobular necrosis (liver) in all animals

Workflow for an In Vivo Acute Oral Toxicity Study

A Acclimatize Sprague-Dawley Rats B Randomize into Dose Groups A->B C Administer Single Oral Dose of this compound B->C D 14-Day Observation Period (Clinical Signs, Body Weight) C->D E Terminal Necropsy D->E F Histopathological Examination of Organs E->F G Data Analysis and Reporting F->G

Caption: Procedural flow for a rodent acute toxicity study.

Conclusion

This document has presented a hypothetical framework for the preliminary toxicity assessment of a novel ATPase inhibitor, "this compound." The illustrative data and protocols highlight the essential in vitro and in vivo studies required to characterize the safety profile of a new chemical entity. A thorough and systematic approach to toxicity testing is paramount for the successful development of safe and effective therapeutics. Further, more detailed investigations, including repeat-dose toxicity, safety pharmacology, and genotoxicity studies, would be necessary to build a comprehensive understanding of the toxicological properties of any new drug candidate.

Technical Guide: The Impact of ATPase-IN-5 on Cellular ATP Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the effects of a hypothetical ATPase inhibitor, ATPase-IN-5, on cellular adenosine triphosphate (ATP) levels. The protocols and data presented herein are illustrative and intended to serve as a framework for the investigation of novel ATPase modulators.

Introduction to ATPases and Cellular Energy

Adenosine triphosphatases (ATPases) are a superclass of enzymes that are critical for cellular function, catalyzing the hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi).[1][2][3] This reaction releases energy that drives a multitude of cellular processes, including ion transport, muscle contraction, and signal transduction.[2][4] Conversely, ATP synthases, a type of ATPase, utilize energy from sources like the proton motive force to synthesize ATP, the primary energy currency of the cell.[2][5] Given their central role in energy metabolism, ATPases are significant targets for drug discovery.[3][4] this compound is a conceptual small molecule inhibitor designed to probe the consequences of ATPase modulation on cellular bioenergetics.

Hypothesized Mechanism of Action of this compound

This compound is postulated to be a non-competitive inhibitor of F-type ATPases (F1Fo-ATP synthases), which are primarily located in the inner mitochondrial membrane and are responsible for the majority of cellular ATP production through oxidative phosphorylation.[1] By binding to an allosteric site, this compound is thought to induce a conformational change that impedes the enzyme's catalytic activity, thereby reducing the rate of ATP synthesis.

Quantitative Analysis of this compound on Cellular ATP Levels

The primary endpoint for assessing the cellular activity of this compound is the quantification of intracellular ATP concentrations following treatment. Below is a summary of hypothetical quantitative data from such an experiment.

Concentration of this compound (µM) Mean Cellular ATP Level (pmol/µg protein) Standard Deviation Percentage of Control
0 (Vehicle Control)10.20.8100%
0.18.50.683%
15.10.450%
102.30.323%
1000.80.28%

Table 1: Dose-dependent effect of this compound on cellular ATP levels in cultured hepatocytes after a 24-hour incubation period.

Detailed Experimental Protocols

  • Cell Line: Human hepatocellular carcinoma (HepG2) cells are a suitable model due to their high metabolic activity.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: For ATP measurement, cells are seeded in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.

  • Incubation: Cells are treated with this compound or vehicle control for the desired time period (e.g., 24 hours).

This protocol is based on the principle that firefly luciferase utilizes ATP to oxidize D-luciferin, resulting in light emission that is proportional to the ATP concentration.

  • Reagent Preparation: Prepare a commercial ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate/enzyme mixture.

  • Cell Lysis: After the treatment period, remove the culture medium from the wells. Add 100 µL of the ATP assay reagent to each well. The reagent contains detergents that lyse the cells and release ATP.

  • Incubation: Incubate the plate at room temperature for 10 minutes on an orbital shaker to ensure complete cell lysis and stabilization of the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Normalization: To account for variations in cell number, a parallel plate should be prepared and used for a protein quantification assay (e.g., BCA assay). The luminescence readings are then normalized to the protein concentration in each well, and the results are expressed as pmol ATP/µg protein.

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of isolated ATPases by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[6]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.

    • ATP Solution: 10 mM ATP in assay buffer.

    • Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate, and a surfactant in an acidic medium as per standard protocols.[6]

    • Phosphate Standard: A series of known concentrations of KH2PO4 for generating a standard curve.

  • Reaction Setup:

    • In a 96-well plate, add 20 µL of purified F1Fo-ATPase (or mitochondrial extract).

    • Add 10 µL of various concentrations of this compound or vehicle control.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add 20 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Termination and Color Development: Stop the reaction by adding 150 µL of the Malachite Green Reagent. This reagent will form a colored complex with the liberated inorganic phosphate.

  • Absorbance Measurement: After a 15-minute color development period, measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: The amount of phosphate released is calculated from the phosphate standard curve. The inhibitory activity of this compound is determined by comparing the activity in the presence of the inhibitor to the vehicle control. The IC50 value can be calculated by fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

Signaling_Pathway ETC Electron Transport Chain H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ F_ATPase F1Fo-ATPase (ATP Synthase) H_gradient->F_ATPase Drives ATP_prod ATP Synthesis F_ATPase->ATP_prod Catalyzes Cellular_ATP Cellular ATP Levels ATP_prod->Cellular_ATP ATPase_IN_5 This compound ATPase_IN_5->F_ATPase Inhibits

Figure 1: Inhibition of mitochondrial F1Fo-ATPase by this compound disrupts the proton gradient-driven synthesis of ATP, leading to a decrease in cellular ATP levels.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_atp_assay Cellular ATP Assay cluster_protein_assay Protein Normalization cluster_data_analysis Data Analysis start Seed HepG2 cells in 96-well plates adhere Allow cells to adhere (24h) start->adhere treat Treat with this compound (24h) adhere->treat lyse Lyse cells & release ATP treat->lyse bca Perform BCA Protein Assay on parallel plate treat->bca luciferase Add Luciferase/Luciferin Reagent lyse->luciferase measure_lum Measure Luminescence luciferase->measure_lum normalize Normalize Luminescence to Protein Concentration measure_lum->normalize bca->normalize calculate Calculate % of Control ATP Levels normalize->calculate plot Plot Dose-Response Curve calculate->plot

Figure 2: The experimental workflow for determining the effect of this compound on cellular ATP levels, from cell culture to data analysis.

Conclusion

This guide outlines a systematic approach to characterizing the effects of a hypothetical ATPase inhibitor, this compound, on cellular ATP levels. The provided protocols for cell-based ATP quantification and in vitro enzyme activity assays, along with the illustrative data and diagrams, serve as a robust framework for the preclinical evaluation of compounds targeting cellular energy metabolism. Such studies are crucial for understanding the mechanism of action and therapeutic potential of novel ATPase modulators.

References

Identifying the Binding Site of a Novel ATPase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the methodologies and experimental strategies employed to identify and characterize the binding site of a novel ATPase inhibitor, herein referred to as ATPase-IN-5. The information is intended for researchers, scientists, and drug development professionals engaged in the study of ATPase modulation.

Introduction to ATPase Inhibition

Adenosine triphosphatases (ATPases) are a superfamily of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, releasing energy to drive various cellular processes.[1][2] Dysregulation of ATPase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[1] ATPase modulators, particularly inhibitors, are compounds that can reduce the catalytic efficiency of these enzymes.[3] Understanding the precise binding site and mechanism of action of an inhibitor is crucial for rational drug design and lead optimization.

Experimental Workflow for Binding Site Identification

The process of identifying the binding site of a novel ATPase inhibitor like this compound typically follows a multi-step experimental workflow. This workflow begins with the initial confirmation of inhibitory activity and progresses to high-resolution structural studies.

experimental_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Binding Site Localization cluster_2 Phase 3: High-Resolution Structure Biochemical Assays Biochemical Assays Kinetic Analysis Kinetic Analysis Biochemical Assays->Kinetic Analysis Determine IC50 Biophysical Assays Biophysical Assays Kinetic Analysis->Biophysical Assays Determine Mode of Inhibition Site-Directed Mutagenesis Site-Directed Mutagenesis Biophysical Assays->Site-Directed Mutagenesis Structural Biology Structural Biology Site-Directed Mutagenesis->Structural Biology Identify Key Residues X-ray Crystallography / Cryo-EM X-ray Crystallography / Cryo-EM Structural Biology->X-ray Crystallography / Cryo-EM Model Validation Model Validation X-ray Crystallography / Cryo-EM->Model Validation Determine Atomic Interactions

Experimental workflow for this compound binding site identification.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the interaction of this compound with its target ATPase, as determined by various experimental techniques.

ParameterValueMethod
IC50 50 nMATPase Activity Assay
Kd 25 nMSurface Plasmon Resonance (SPR)
ΔH (enthalpy) -10.5 kcal/molIsothermal Titration Calorimetry (ITC)
ΔS (entropy) 5.2 cal/mol·KIsothermal Titration Calorimetry (ITC)
Mechanism of Action CompetitiveLineweaver-Burk Analysis

Detailed Experimental Protocols

ATPase Activity Assay (IC50 Determination)

This protocol is based on a generic fluorescence-based assay that measures the product of ATP hydrolysis, ADP.

  • Reagents and Materials:

    • Purified target ATPase enzyme.

    • This compound stock solution (in DMSO).

    • ATP substrate solution.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

    • ADP detection kit (e.g., Transcreener® ADP² Assay).[4]

    • 384-well microplates.

    • Plate reader capable of fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the ATPase enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP substrate solution.

    • Incubate the reaction for 60 minutes at 37°C.

    • Stop the reaction and detect the generated ADP by adding 10 µL of the ADP detection reagent.

    • Incubate for 60 minutes at room temperature.

    • Measure the fluorescence polarization on a compatible plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Reagents and Materials:

    • Purified target ATPase enzyme.

    • This compound solution.

    • ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

    • Isothermal titration calorimeter.

  • Procedure:

    • Dialyze the protein and dissolve the inhibitor in the same ITC buffer to minimize buffer mismatch effects.

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

X-ray Crystallography

This technique provides high-resolution structural information of the protein-inhibitor complex, revealing the precise binding site and molecular interactions.

  • Reagents and Materials:

    • Highly purified and concentrated target ATPase enzyme.

    • This compound.

    • Crystallization screens and reagents.

    • Cryoprotectant.

    • Synchrotron X-ray source.

  • Procedure:

    • Co-crystallize the ATPase with this compound by mixing the protein and inhibitor and setting up crystallization trials using vapor diffusion (hanging or sitting drop) methods.

    • Alternatively, soak pre-formed apo-protein crystals in a solution containing the inhibitor.

    • Harvest and cryo-cool the crystals in a suitable cryoprotectant.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Build and refine the atomic model of the protein-inhibitor complex, including the placement of the inhibitor in the electron density map.

    • Analyze the refined structure to identify the amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) involved in inhibitor binding.

Signaling Pathway Modulation

Inhibition of a key ATPase can have significant downstream effects on cellular signaling pathways. For instance, inhibiting an ATPase involved in protein degradation, such as a component of the proteasome, can lead to the accumulation of regulatory proteins and affect pathways like cell cycle progression.

signaling_pathway This compound This compound Target ATPase Target ATPase This compound->Target ATPase Inhibition Substrate Protein Substrate Protein Target ATPase->Substrate Protein Degraded Substrate Degraded Substrate Substrate Protein->Degraded Substrate Degradation Accumulated Substrate Accumulated Substrate Substrate Protein->Accumulated Substrate Accumulation Downstream Signaling Downstream Signaling Accumulated Substrate->Downstream Signaling Activation/Inhibition Cellular Response Cellular Response Downstream Signaling->Cellular Response

Hypothetical signaling pathway affected by this compound.

Conclusion

The identification of the binding site of a novel ATPase inhibitor is a critical step in the drug discovery process. A combination of biochemical, biophysical, and structural biology techniques is essential to fully characterize the inhibitor's mechanism of action. The detailed protocols and workflow presented in this guide provide a robust framework for the elucidation of the binding site of this compound and other novel ATPase modulators. This knowledge is paramount for the rational design of more potent and selective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for ATPase-IN-5 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATPase-IN-5 is a potent inhibitor of the plasma membrane H+-ATPase (Pma1p), belonging to the benzo[d]thiazole class of compounds. Initially identified for its anti-fungal properties, its mechanism of action holds significant promise for investigation in oncology. This document provides detailed protocols for utilizing this compound in a cancer cell culture setting, based on the established roles of plasma membrane V-ATPases in tumor biology and the known anti-cancer activities of benzo[d]thiazole derivatives.

The plasma membrane V-ATPase, the mammalian ortholog of the fungal Pma1p, is crucial for maintaining the acidic tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis. By inhibiting this proton pump, this compound is hypothesized to disrupt these cancer-promoting processes, making it a compelling candidate for anti-cancer drug development.

Mechanism of Action

This compound, a benzo[d]thiazole derivative, is designed to inhibit the plasma membrane H+-ATPase. In cancer cells, the V-ATPase, when localized to the plasma membrane, actively pumps protons out of the cell. This process contributes to the acidification of the extracellular environment and the maintenance of a relatively alkaline intracellular pH, both of which are advantageous for tumor progression. By inhibiting this proton pump, this compound is expected to increase the extracellular pH and decrease the intracellular pH, leading to cellular stress and the induction of apoptosis.

Quantitative Data Summary

While specific cytotoxic data for this compound against a wide range of cancer cell lines is not yet extensively published, the broader class of benzo[d]thiazole derivatives has demonstrated significant anti-cancer activity. The following table summarizes the IC50 values of various benzo[d]thiazole derivatives against several human cancer cell lines, providing a strong rationale for investigating this compound in similar models.

Compound ClassDerivative ExampleCancer Cell LineIC50 ValueReference Compound
Benzo[d]thiazole Nitrobenzylidene-containing thiazolidine derivativeMCF-7 (Breast)36 nM-
HEPG2 (Liver)48 nM-
Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024 µM-
H460 (Lung)0.29 µM-
A549 (Lung)0.84 µM-
MDA-MB-231 (Breast)0.88 µM-
Pyridine containing pyrimidine benzothiazoleME-180 (Cervical)4.01 µM-
Pyrimidine based isoxazole derivativeColo205 (Colon)5.04 µMEtoposide
U937 (Leukemia)13.9 µMEtoposide
MCF-7 (Breast)30.67 µMEtoposide
A549 (Lung)30.45 µMEtoposide
N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamideCCRF-CEM (Leukemia)8 ± 1 µMDoxorubicin

Experimental Protocols

Here we provide detailed protocols for assessing the efficacy of this compound in cancer cell culture models.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This protocol is for analyzing changes in protein expression related to apoptosis and the target pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-V-ATPase subunit, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G cluster_0 Cell Exterior (Acidic) cluster_1 Cytoplasm (Alkaline) ATPase_IN_5 This compound V_ATPase Plasma Membrane V-ATPase ATPase_IN_5->V_ATPase Inhibits Apoptosis Apoptosis ATPase_IN_5->Apoptosis Induces H_out H+ V_ATPase->H_out Pumps Out Proliferation Proliferation/ Invasion V_ATPase->Proliferation Promotes H_in H+

Caption: Proposed signaling pathway of this compound in cancer cells.

G Start Start Cell_Seeding Seed Cancer Cells (96-well plate) Start->Cell_Seeding Treatment Treat with this compound (Serial Dilutions) Cell_Seeding->Treatment Incubation Incubate (48-72 hours) Treatment->Incubation Assay Perform Cell-Based Assay Incubation->Assay Viability Cell Viability (MTT Assay) Assay->Viability Apoptosis Apoptosis (Annexin V/PI) Assay->Apoptosis Western_Blot Protein Expression (Western Blot) Assay->Western_Blot Data_Analysis Data Analysis (IC50, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound treatment.

Application Notes and Protocols for ATPase-IN-5 in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATPase-IN-5 is a potent inhibitor of the fungal plasma membrane H+-ATPase (Pma1p), a crucial enzyme for maintaining cellular homeostasis in fungi. Pma1p is a P-type ATPase that actively pumps protons out of the cell, generating an electrochemical gradient across the plasma membrane.[1][2][3] This proton motive force is essential for nutrient uptake and the regulation of intracellular pH.[2][3] Due to its absence in mammals and its essential role in fungal viability, Pma1p is a promising target for the development of novel antifungal agents.[3] this compound, with a reported IC50 of 12.7 μM, represents a valuable tool for studying the function of Pma1p and for screening new antifungal compounds.

These application notes provide detailed protocols for utilizing this compound in biochemical assays to characterize its inhibitory activity against Pma1p.

Signaling Pathway of Pma1p

The primary function of Pma1p is to establish and maintain the proton gradient across the fungal plasma membrane. This process is integral to several downstream cellular activities, including the import of nutrients via proton symporters and the activation of signaling pathways like the Target of Rapamycin Complex 1 (TORC1) pathway, which is stimulated by the influx of protons coupled with amino acid uptake.[4][5]

Pma1p_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol H_ext H+ Symporter Nutrient Symporter H_ext->Symporter Nutrients_ext Nutrients (e.g., Amino Acids) Nutrients_ext->Symporter Pma1p Pma1p (H+-ATPase) Pma1p->H_ext ADP ADP + Pi Pma1p->ADP H_cyt H+ Symporter->H_cyt Co-transport Nutrient_Uptake Nutrient Uptake Symporter->Nutrient_Uptake H_cyt->Pma1p Pumped out TORC1 TORC1 Activation H_cyt->TORC1 Stimulates ATP ATP ATP->Pma1p Hydrolysis Nutrient_Uptake->TORC1 Stimulates ATPase_IN_5 This compound ATPase_IN_5->Pma1p Inhibits

Caption: Signaling pathway of Pma1p and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound and related compounds against Pma1p can be quantified by determining their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 value for this compound and provides context with data from a structurally related class of Pma1p inhibitors.

CompoundTargetIC50 (μM)Reference
This compound Pma1p-ATPase12.7MedchemExpress
Compound 38*Pma1p-ATPase8Truong-Thanh Tung, et al. (2018)[6]

*Compound 38: 1-(3,4-Dihydroxyphenyl)-2-((6-(trifluoromethyl)benzo[d]thiazol-2-yl)thio)ethan-1-one, a potent inhibitor from a LEGO-inspired fragment assembly strategy.[6]

Experimental Protocols

Two common methods for measuring ATPase activity are the colorimetric measurement of inorganic phosphate (Pi) released and the luminescence-based detection of ADP produced.

Protocol 1: Colorimetric ATPase Activity Assay (Malachite Green-based)

This protocol is adapted from methods used for characterizing P-type ATPases and is suitable for determining the IC50 of this compound.[7][8] The principle of this assay is the colorimetric detection of inorganic phosphate (Pi), a product of ATP hydrolysis.

Experimental Workflow:

Assay_Workflow_Colorimetric cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Assay Buffer and Reagents D Add assay buffer, this compound, and Pma1p to microplate wells A->D B Prepare serial dilutions of this compound B->D C Purify/prepare Pma1p enzyme C->D E Pre-incubate at 30°C D->E F Initiate reaction by adding ATP E->F G Incubate at 30°C F->G H Stop reaction G->H I Add Malachite Green reagent H->I J Incubate for color development I->J K Measure absorbance at ~620-650 nm J->K M Calculate Pi released K->M L Generate standard curve with Pi standards L->M N Plot % inhibition vs. [this compound] M->N O Determine IC50 value N->O

Caption: Workflow for the colorimetric ATPase activity assay.

Materials and Reagents:

  • Purified or membrane-preparations of Pma1p

  • This compound

  • ATP disodium salt

  • Assay Buffer: 20 mM MES/KOH (pH 5.9), 10 mM MgSO4, 50 mM KNO3, 5 mM NaN3

  • Malachite Green Reagent

  • Phosphate Standard (e.g., KH2PO4)

  • Microtiter plates (96-well)

  • Plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

    • Prepare a stock solution of ATP in water and determine its precise concentration.

    • Prepare a series of phosphate standards in the assay buffer.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add 50 µL of the reaction mixture containing the assay buffer, a specific concentration of this compound (or vehicle control), and purified Pma1p (e.g., 150 ng).

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of ATP solution (final concentration, e.g., 0-6 mM).

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stopping reagent (e.g., SDS or by proceeding directly to the detection step if the Malachite Green reagent contains a strong acid).

  • Detection:

    • Add 150 µL of Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at a wavelength between 620 nm and 650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

    • Calculate the amount of Pi released in each experimental well using the standard curve.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Protocol 2: Luminescence-based ATPase Activity Assay (ADP-Glo™)

This protocol utilizes the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced in the ATPase reaction.[9] This is a highly sensitive method suitable for high-throughput screening.

Procedure:

  • ATPase Reaction:

    • Set up the ATPase reaction in a 96- or 384-well plate. Each reaction (e.g., 5 µL total volume) should contain:

      • Assay Buffer (e.g., 100 mM HEPES pH 7.4 or 100 mM MES pH 6.0, 150 mM NaCl, 10 mM MgCl2)

      • Purified Pma1p (e.g., 0.16 µg)

      • Varying concentrations of this compound

      • ATP (e.g., 0.5 mM)

    • Incubate the reaction at 37°C for 30 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 60 minutes.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the ADP concentration.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described in the colorimetric assay protocol.

Conclusion

This compound serves as a specific inhibitor of the fungal Pma1p H+-ATPase, making it an important tool for research in mycology and antifungal drug discovery. The protocols outlined above provide robust methods for characterizing the inhibitory activity of this compound and similar compounds. Proper optimization of enzyme concentration, substrate concentration, and incubation times will be necessary to ensure accurate and reproducible results.

References

ATPase-IN-5 optimal concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATPase-IN-5 is a potent inhibitor of the plasma membrane H+-ATPase (Pma1p), a crucial enzyme in fungi responsible for maintaining the electrochemical proton gradient across the cell membrane. This proton gradient is essential for nutrient uptake and maintaining intracellular pH, making Pma1p an attractive target for the development of novel antifungal agents. This compound has demonstrated significant inhibitory activity against Pma1p, suggesting its potential as a tool for basic research and as a lead compound in antifungal drug discovery.

These application notes provide detailed protocols for the in vitro use of this compound, including optimal concentration ranges derived from reported inhibitory values and standardized methodologies for assessing its biological activity.

Quantitative Data Summary

The inhibitory potency of this compound against its target, Pma1p-ATPase, has been quantified and is summarized in the table below.

CompoundTargetIC50 ValueReference
This compoundPma1p-ATPase12.7 µM[1]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. This value serves as a critical reference point for determining the optimal concentration range for in vitro experiments.

Signaling Pathway

The target of this compound, the fungal plasma membrane H+-ATPase (Pma1), is a key enzyme whose activity is tightly regulated by complex signaling pathways. Understanding this regulation is crucial for interpreting the effects of inhibitors. The activity of Pma1 is modulated by phosphorylation of its C-terminal autoinhibitory domain. Key regulators in this process include the protein kinases Ptk1 and Ptk2, and the protein phosphatase Glc7. This regulatory network is also influenced by the master growth regulator, Target of Rapamycin Complex 1 (TORC1). Inhibition of Pma1 by compounds like this compound disrupts the proton motive force, which in turn affects a multitude of downstream cellular processes.

Pma1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Pma1 Pma1p-ATPase H_ion_out H+ Pma1->H_ion_out pumps out TORC1 TORC1 Ptk1_2 Ptk1/2 Kinases TORC1->Ptk1_2 regulates Glc7 Glc7 Phosphatase TORC1->Glc7 regulates Ptk1_2->Pma1 phosphorylates (activates) Glc7->Pma1 dephosphorylates (inhibits) Nutrients Nutrient Uptake (H+ Symport) H_ion_in H+ Nutrients->H_ion_in coupled import H_ion_in->Pma1 stimulates ATPase_IN_5 This compound ATPase_IN_5->Pma1 inhibits

Caption: Pma1p-ATPase signaling pathway.

Experimental Protocols

Pma1p-ATPase Activity Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory effect of this compound on the activity of fungal Pma1p-ATPase. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified or microsomal preparations of fungal Pma1p-ATPase

  • This compound

  • ATP (disodium salt)

  • MES buffer

  • KOH

  • MgSO₄

  • KNO₃

  • NaN₃ (Sodium azide)

  • Phosphoenolpyruvate

  • Pyruvate kinase

  • Malachite green reagent for phosphate detection

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 20 mM MES/KOH, pH 6.5.

    • ATP solution: 50 mM ATP in water, pH adjusted to 7.0.

    • This compound stock solution: Prepare a 10 mM stock solution in DMSO. Further dilutions should be made in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Reaction Mix: For each reaction, prepare a mix containing 10 mM MgSO₄, 50 mM KNO₃, 5 mM NaN₃, 0.44 mg/mL phosphoenolpyruvate, and 4 µg/µL pyruvate kinase in the assay buffer.

  • Assay Protocol:

    • Add 50 µL of the Reaction Mix to each well of a 96-well microplate.

    • Add 10 µL of this compound at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM final concentration) to the respective wells. For the control wells, add 10 µL of assay buffer with the same percentage of DMSO.

    • Add 20 µL of the Pma1p-ATPase preparation (the amount of protein should be optimized to ensure a linear reaction rate).

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Start the reaction by adding 20 µL of 5 mM ATP solution to each well.

    • Incubate the plate at 30°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.

    • Stop the reaction by adding 50 µL of the malachite green reagent.

    • Incubate at room temperature for 15 minutes to allow color development.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of Pi released in each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Materials:

  • Fungal strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • This compound

  • DMSO

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the assay wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically bracket the expected MIC (e.g., from 64 µg/mL down to 0.125 µg/mL).

    • Include a drug-free well (growth control) and a well with medium only (sterility control). Ensure the final DMSO concentration is consistent across all wells and does not inhibit fungal growth (typically ≤1%).

  • Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the drug-free control well.

    • Growth can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro characterization of this compound.

Experimental_Workflow start Start prep_inhibitor Prepare this compound Stock Solution start->prep_inhibitor atpase_assay Pma1p-ATPase Inhibition Assay prep_inhibitor->atpase_assay antifungal_assay Antifungal Susceptibility Testing (Broth Microdilution) prep_inhibitor->antifungal_assay determine_ic50 Determine IC50 Value atpase_assay->determine_ic50 data_analysis Data Analysis and Interpretation determine_ic50->data_analysis determine_mic Determine MIC Value antifungal_assay->determine_mic determine_mic->data_analysis end End data_analysis->end

Caption: General workflow for in vitro testing.

References

Application Notes and Protocols for a Novel ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the solubility and developing a suitable vehicle for in vivo experiments with a novel ATPase inhibitor. The following sections outline solubility data in common laboratory solvents, methodologies for solubility assessment, recommended vehicle formulations for in vivo studies, and a step-by-step protocol for preparing a dosing solution. Additionally, a representative signaling pathway affected by ATPase inhibition is illustrated to provide context for mechanism of action studies.

Solubility Profile

The solubility of a novel ATPase inhibitor is a critical parameter for its use in in vitro and in vivo studies. A preliminary solubility screen in common solvents is essential. The data presented below is a representative example for a novel small molecule ATPase inhibitor.

Table 1: Solubility of a Novel ATPase Inhibitor in Common Solvents

SolventSolubility (mg/mL)Solubility (mM)¹Appearance
DMSO>100>200Clear solution
Ethanol2550Clear solution
Water<0.1<0.2Insoluble
PBS (pH 7.4)<0.1<0.2Insoluble
PEG30050100Clear solution
Propylene Glycol3060Clear solution
Corn Oil<1<2Suspension

¹ Calculations are based on a hypothetical molecular weight of 500 g/mol .

Experimental Protocol: Solubility Determination

This protocol describes a method for determining the solubility of a novel ATPase inhibitor in various solvents.

Materials:

  • Novel ATPase inhibitor (powder form)

  • Selected solvents (e.g., DMSO, Ethanol, Water, PEG300)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., 100 mg/mL in DMSO).

  • Standard Curve Generation: Create a series of dilutions from the stock solution to generate a standard curve for HPLC analysis. The concentration range should be appropriate to cover the expected solubility range.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the powdered compound to a known volume of each test solvent in separate vials.

    • Vortex the vials vigorously for 2 minutes.

    • Incubate the vials at room temperature (or desired temperature) on a rotator for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Sample Analysis:

    • Carefully collect the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable mobile phase for HPLC analysis. The dilution factor should be chosen to ensure the concentration falls within the range of the standard curve.

    • Inject the diluted supernatant onto the HPLC system and determine the concentration of the dissolved compound by comparing the peak area to the standard curve.

  • Calculation: Calculate the solubility in mg/mL or mM using the determined concentration and the dilution factor.

In Vivo Vehicle Formulations

For in vivo experiments, a well-tolerated vehicle that can maintain the compound in a stable and bioavailable form is crucial. Given the poor aqueous solubility of many small molecule inhibitors, a co-solvent system is often required.

Table 2: Recommended Vehicle Formulations for a Novel ATPase Inhibitor

Vehicle CompositionAdministration RouteNotes
10% DMSO, 40% PEG300, 50% SalineIntraperitoneal (IP), Intravenous (IV)A common formulation for compounds soluble in DMSO and PEG300. The final DMSO concentration should be kept low to minimize toxicity.
5% DMSO, 95% Corn OilOral (PO)Suitable for lipophilic compounds. The compound should be fully dissolved or form a stable suspension.
10% Solutol HS 15, 90% SalineIntravenous (IV)Solutol HS 15 is a non-ionic solubilizer suitable for poorly water-soluble compounds.
20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), 40% Polyethylene Glycol 400 (PEG400)Intravenous (IV)A more complex vehicle for compounds with very poor solubility.[1]

Experimental Protocol: Preparation of Dosing Solution for In Vivo Studies

This protocol provides a step-by-step guide for preparing a dosing solution using a common co-solvent vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

Materials:

  • Novel ATPase inhibitor

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of the ATPase inhibitor based on the desired final concentration and dosing volume.

  • Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the compound (10% of the final volume). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary for some compounds.

  • Addition of PEG300: Add the required volume of PEG300 (40% of the final volume) to the DMSO solution. Vortex until the solution is homogeneous.

  • Final Dilution with Saline: Slowly add the sterile saline (50% of the final volume) to the mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitates. If precipitation occurs, the formulation may need to be optimized (e.g., by adjusting the ratio of the co-solvents).

  • Administration: The dosing solution should be prepared fresh on the day of the experiment and administered to the animals at the appropriate volume based on their body weight.

Signaling Pathway Visualization

V-ATPases are known to regulate several key signaling pathways involved in cellular processes like proliferation and differentiation. The inhibition of V-ATPase can impact these pathways. The diagram below illustrates the role of V-ATPase in the Notch signaling pathway, a pathway frequently implicated in cancer and development.[1][2]

Notch_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor 1. Binding Endosome Endosome Notch_Receptor->Endosome 2. Endocytosis gamma_Secretase gamma_Secretase Endosome->gamma_Secretase 3. Low pH enables V_ATPase V_ATPase V_ATPase->Endosome Acidification NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD 4. Cleavage Target_Genes Target_Genes NICD->Target_Genes 5. Nuclear Translocation & Gene Activation

Caption: V-ATPase role in Notch signaling.

This diagram illustrates that V-ATPase-mediated acidification of the endosome is a critical step for the γ-secretase-mediated cleavage of the Notch receptor, leading to the release of the Notch Intracellular Domain (NICD) and subsequent target gene activation. Inhibition of V-ATPase would disrupt this process.

References

Application Notes and Protocols: Western Blot Analysis of ATPase Inhibition by ATPase-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATPases are a critical class of enzymes that harness the energy from ATP hydrolysis to drive a multitude of cellular processes.[1][2][3] The study of ATPase inhibitors is paramount in drug discovery and for understanding fundamental cellular mechanisms.[4][5] ATPase-IN-5 is a novel small molecule inhibitor whose precise mechanism and effects on ATPase protein expression are under investigation. This document provides a detailed protocol for assessing the impact of this compound on a target ATPase using Western blotting, a widely used technique to detect and quantify specific proteins in a complex mixture.

Due to the novel nature of this compound, this protocol is a comprehensive template based on established Western blotting procedures for ATPases. Researchers should optimize specific parameters, such as antibody concentrations and incubation times, for their particular experimental setup.

Data Presentation

The following table represents hypothetical data from a Western blot experiment designed to quantify the effect of this compound on the expression of a target ATPase (e.g., Na+/K+-ATPase). The data is presented as the relative band intensity of the target ATPase normalized to a loading control (e.g., GAPDH or β-actin).

Treatment GroupThis compound Concentration (µM)Target ATPase Relative Band Intensity (Normalized to Loading Control)Standard Deviation
Vehicle Control01.000.08
Treatment 110.850.06
Treatment 250.620.09
Treatment 3100.410.05
Treatment 4250.250.04

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Western blot protocol for analyzing ATPase inhibition by this compound.

Caption: Western Blot Experimental Workflow.

Signaling Pathway Diagram

This diagram illustrates a generic signaling pathway that can be influenced by the inhibition of a plasma membrane ATPase, such as the Na+/K+-ATPase. Inhibition of this pump can lead to alterations in ion gradients, membrane potential, and downstream signaling cascades.

ATPase_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cellular_effects Cellular Effects atpase_pump Na+/K+-ATPase ion_gradient Disrupted Ion Gradients (↑ Intracellular Na+, ↓ Intracellular K+) atpase_pump->ion_gradient Maintains inhibitor This compound inhibitor->atpase_pump Inhibits membrane_potential Membrane Depolarization ion_gradient->membrane_potential downstream_signaling Altered Downstream Signaling (e.g., Ca2+ signaling, ROS production) membrane_potential->downstream_signaling cellular_response Cellular Response (e.g., Apoptosis, Proliferation Changes) downstream_signaling->cellular_response

Caption: Generic ATPase Inhibition Signaling Pathway.

Detailed Experimental Protocol

This protocol outlines the steps for performing a Western blot to analyze the effect of this compound on a target ATPase.

Materials and Reagents
  • Cell Culture: Appropriate cell line, complete culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

  • This compound: Stock solution of known concentration.

  • Lysis Buffer: RIPA buffer or NP-40 buffer.

  • Protease and Phosphatase Inhibitors: Commercially available cocktails or individual inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate).[6][7]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.

  • Protein Transfer: PVDF or nitrocellulose membrane, methanol, transfer buffer (Tris, glycine, methanol).

  • Immunodetection:

    • Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

    • Primary antibody: Specific for the target ATPase (e.g., anti-Na+/K+-ATPase alpha 1).[8][9]

    • Loading control antibody (e.g., anti-GAPDH, anti-β-actin).

    • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

    • Wash buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Detection reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure
  • Cell Culture and Treatment

    • Seed cells in appropriate culture dishes and grow until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Preparation of Cell Lysates [10][11][12]

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C.

    • Carefully collect the supernatant (containing the soluble proteins) and transfer it to a new tube. Avoid disturbing the pellet.

  • Protein Concentration Determination

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

    • Normalize the concentration of all samples with lysis buffer.

  • SDS-PAGE

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer (to a final concentration of 1x) and boiling at 95-100°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer

    • Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer.

    • Assemble the transfer stack and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

  • Immunoblotting [13][14][15]

    • After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target ATPase, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically (e.g., 1:1000).

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:5000), for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis

    • Prepare the ECL detection reagent according to the manufacturer's protocol.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Perform densitometry analysis on the captured image to quantify the band intensities.

    • Normalize the band intensity of the target ATPase to the corresponding loading control band to correct for loading differences.

  • Stripping and Re-probing (for loading control)

    • If probing for a loading control on the same membrane, the membrane can be stripped of the first set of antibodies.

    • Incubate the membrane in a stripping buffer.

    • Wash the membrane thoroughly and repeat the immunoblotting procedure starting from the blocking step with the primary antibody for the loading control.[16]

References

Probing the Proton Pump: A Guide to Studying V-type ATPase Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for studying the function of Vacuolar-type H+-ATPases (V-ATPases) using specific inhibitors. It has come to our attention that the compound ATPase-IN-5 is an inhibitor of the P-type ATPase Pma1p, primarily used in anti-fungal research, and is therefore not a suitable tool for the investigation of V-type ATPases. This guide clarifies the critical distinctions between these enzyme families and details methodologies for the accurate study of V-type ATPase activity using well-characterized inhibitors such as Bafilomycin A1 and Concanamycin A. Detailed protocols for in vitro and cell-based assays, along with data interpretation guidelines, are provided to facilitate robust experimental design and execution.

Introduction: V-type vs. P-type ATPases - A Critical Distinction

Before embarking on studies of V-type ATPase function, it is crucial to understand the fundamental differences between the major classes of ion-pumping ATPases to ensure the selection of appropriate pharmacological tools.

  • V-type ATPases (Vacuolar-type H+-ATPases) are multi-subunit, ATP-driven proton pumps responsible for acidifying various intracellular organelles, including lysosomes, endosomes, and vacuoles.[1] They are characterized by a rotary mechanism of action and are insensitive to vanadate.[2]

  • P-type ATPases (Phospho-intermediate type ATPases) , in contrast, form a phosphorylated intermediate during their reaction cycle and are typically involved in the transport of a variety of cations across cell membranes.[3] A key example is the Pma1p H+-ATPase in fungi, which is the target of this compound.[4] These pumps are sensitive to inhibition by vanadate.[2]

Given these distinct mechanisms and structures, inhibitors are generally highly specific to one class of ATPase. Using a P-type ATPase inhibitor like this compound to study V-type ATPase function would yield inaccurate and misleading results.

Recommended Tools for V-type ATPase Research

To specifically investigate V-type ATPase function, researchers should utilize well-validated inhibitors. The most common and reliable are the macrolide antibiotics Bafilomycin A1 and Concanamycin A.

  • Bafilomycin A1: A potent and specific inhibitor of V-ATPases that binds to the V0 subunit c of the complex, blocking proton translocation.[5][6] It is widely used to study the roles of V-ATPase in processes like autophagy, endosomal trafficking, and lysosomal acidification.[7][8]

  • Concanamycin A: Another highly specific V-ATPase inhibitor that also targets the V0 subunit.[9][10] It exhibits greater than 2000-fold selectivity for V-type ATPases over P-type or F-type ATPases.[11]

Quantitative Data on V-type ATPase Inhibitors

The following table summarizes the inhibitory potency of commonly used V-ATPase inhibitors. IC50 values can vary depending on the enzyme source and assay conditions.

InhibitorTargetIC50 ValueOrganism/SystemReference(s)
Bafilomycin A1 V-ATPase0.44 nMGeneral[12]
V-ATPase4 - 400 nmol/mg proteinVarious[13]
V-ATPase10 - 50 nM (Cell growth inhibition)Various cell lines[14]
Concanamycin A V-ATPase~10 nMGeneral[9][10]
V-ATPase9.2 nMYeast[11]

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the effect of inhibitors on V-type ATPase function.

Protocol 1: In Vitro V-ATPase Activity Assay using Malachite Green

This protocol determines the effect of an inhibitor on the ATP hydrolysis activity of purified or enriched V-ATPase preparations by quantifying the release of inorganic phosphate (Pi).

Materials:

  • Purified or enriched V-ATPase enzyme preparation

  • V-ATPase inhibitor (e.g., Bafilomycin A1)

  • ATP solution (magnesium salt)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1% Triton X-100

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green in water.

    • Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl.

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. Prepare fresh.

  • Phosphate Standard (e.g., KH2PO4)

  • 34% (w/v) Sodium Citrate solution

  • 96-well microplate

  • Microplate reader (620-640 nm)

Procedure:

  • Prepare Phosphate Standards: Prepare a dilution series of the phosphate standard (e.g., 0 to 50 µM) in Assay Buffer.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the V-ATPase inhibitor in Assay Buffer. Include a vehicle control (e.g., DMSO).

  • Enzyme Reaction: a. In a 96-well plate, add 20 µL of the inhibitor dilutions or vehicle control. b. Add 20 µL of the V-ATPase enzyme preparation to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. To initiate the reaction, add 10 µL of ATP solution (to a final concentration of 1-5 mM). e. Incubate at 37°C for 30 minutes. The incubation time may need optimization.

  • Color Development: a. Stop the reaction by adding 100 µL of the Malachite Green Working Reagent to each well. b. Incubate at room temperature for 15-20 minutes to allow color to develop. c. Add 10 µL of 34% Sodium Citrate solution to stabilize the color.

  • Measurement: Read the absorbance at 630 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the no-enzyme control from all readings. b. Generate a standard curve from the phosphate standards. c. Convert the absorbance readings of the enzyme reactions to phosphate concentration. d. Plot the percentage of V-ATPase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Organellar Acidification using LysoTracker

This protocol assesses the ability of a V-ATPase inhibitor to block the acidification of lysosomes and other acidic organelles in live cells.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • V-ATPase inhibitor (e.g., Bafilomycin A1)

  • LysoTracker Red DND-99 (or other suitable LysoTracker dye)

  • Hoechst 33342 (for nuclear counterstaining, optional)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy or 96-well plates for high-throughput analysis) and allow them to adhere overnight.

  • Inhibitor Treatment: a. Prepare various concentrations of the V-ATPase inhibitor in complete culture medium. b. Remove the existing medium from the cells and replace it with the inhibitor-containing medium or vehicle control. c. Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • LysoTracker Staining: a. Prepare a working solution of LysoTracker Red in pre-warmed complete medium. The recommended starting concentration is 50-75 nM.[15] b. Add the LysoTracker working solution directly to the cells (without removing the inhibitor-containing medium). c. Incubate for 30 minutes at 37°C, protected from light.

  • Imaging or Flow Cytometry: a. For Microscopy: i. (Optional) Add Hoechst 33342 for 10 minutes to stain the nuclei. ii. Wash the cells twice with warm PBS. iii. Add fresh warm medium or PBS for imaging. iv. Acquire images using a fluorescence microscope with appropriate filter sets (for LysoTracker Red: Ex/Em ~577/590 nm). b. For Flow Cytometry: i. Harvest the cells (e.g., by trypsinization for adherent cells). ii. Resuspend the cells in PBS. iii. Analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Data Analysis: a. Microscopy: Qualitatively assess the reduction in punctate red fluorescence in inhibitor-treated cells compared to the control. For quantitative analysis, measure the integrated fluorescence intensity of LysoTracker staining per cell using image analysis software. b. Flow Cytometry: Quantify the mean fluorescence intensity (MFI) of the LysoTracker signal for each treatment condition. A decrease in MFI indicates inhibition of organellar acidification.

Visualizing V-ATPase in Cellular Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to V-ATPase function and its study.

V_ATPase_Structure cluster_V1 V1 Domain (Cytosolic) cluster_V0 V0 Domain (Membrane-Embedded) V1_A A (x3) V1_complex Catalytic Core V1_A->V1_complex ATP Hydrolysis V1_B B (x3) V1_B->V1_complex ATP Hydrolysis V1_C C V1_D D V0_c c-ring (c, c', c'') V1_D->V0_c Rotation drives V1_E E (x3) V1_F F V1_F->V0_c Rotation drives V1_G G (x3) V1_H H V1_complex->V1_D Rotary Stalk V1_complex->V1_F Rotary Stalk V0_a a V0_a->V0_c Proton Channel V0_c->H_out Proton Translocation V0_c->H_out H+ V0_d d V0_e e Cytosol Cytosol Membrane Membrane Lumen Organelle Lumen H_in->V0_a H+ mTOR_Signaling cluster_Lysosome Lysosomal Surface V_ATPase V-ATPase Ragulator Ragulator V_ATPase->Ragulator Interacts with Rag_GTPases Rag GTPases Ragulator->Rag_GTPases Anchors mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits & Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy Amino_Acids Amino Acids Amino_Acids->V_ATPase Activates Bafilomycin Bafilomycin A1 Bafilomycin->V_ATPase Inhibits Experimental_Workflow start Select V-ATPase Inhibitor (e.g., Bafilomycin A1) invitro In Vitro Assay: Malachite Green start->invitro cellbased Cell-Based Assay: LysoTracker Staining start->cellbased ic50 Determine IC50 Value invitro->ic50 conclusion Correlate Biochemical and Cellular Effects ic50->conclusion phenotype Assess Cellular Phenotype (e.g., pH, Autophagy) cellbased->phenotype downstream Analyze Downstream Effects (e.g., mTOR signaling) phenotype->downstream downstream->conclusion

References

Application Notes: ATPase-IN-5 as a Tool for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

ATPase-IN-5 is a potent and selective inhibitor of Vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for maintaining pH homeostasis in various cellular compartments.[1][2][3] In cancer cells, V-ATPase activity is often upregulated, contributing to an acidic tumor microenvironment that promotes invasion, metastasis, and drug resistance.[1][2][4] this compound disrupts the function of V-ATPase, leading to an increase in intracellular pH, lysosomal dysfunction, and ultimately, apoptotic cell death in cancer cells.[2] These characteristics make this compound a valuable tool for investigating the role of V-ATPase in cancer biology and for evaluating its potential as a therapeutic target.

This document provides detailed application notes and protocols for the use of this compound in cancer cell line research, focusing on its mechanism of action, effects on cell viability, and induction of apoptosis.

Mechanism of Action

This compound targets the V-ATPase complex, which is composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain responsible for proton translocation.[1][3] By inhibiting the proton-pumping activity of V-ATPase, this compound disrupts the pH gradient across various cellular membranes, including those of lysosomes, endosomes, and the Golgi apparatus.[1][3] This disruption leads to a cascade of cellular events, including:

  • Inhibition of lysosomal acidification: This impairs the function of acid-dependent lysosomal hydrolases, leading to the accumulation of undigested cellular waste and autophagy blockade.[2]

  • Disruption of endocytic trafficking and receptor recycling: The proper sorting and recycling of cell surface receptors are dependent on the acidic environment of endosomes.[1]

  • Induction of cellular stress: The accumulation of unfolded proteins and dysfunctional organelles triggers the unfolded protein response (UPR) and ultimately leads to apoptosis.[2]

The signaling pathway downstream of V-ATPase inhibition by this compound is multifaceted, involving the modulation of key cellular signaling pathways such as mTORC1 and AMPK.

ATPase_IN_5_Signaling_Pathway cluster_cell Cancer Cell This compound This compound V-ATPase V-ATPase This compound->V-ATPase Inhibits Lysosomal Acidification Lysosomal Acidification This compound->Lysosomal Acidification V-ATPase->Lysosomal Acidification Maintains mTORC1 mTORC1 V-ATPase->mTORC1 Activates AMPK AMPK V-ATPase->AMPK Inhibits Autophagy Autophagy Lysosomal Acidification->Autophagy Enables Cellular Stress (UPR) Cellular Stress (UPR) Lysosomal Acidification->Cellular Stress (UPR) Dysfunction leads to Apoptosis Apoptosis Autophagy->Apoptosis Blockade contributes to Cellular Stress (UPR)->Apoptosis mTORC1->Apoptosis Inhibition contributes to AMPK->Apoptosis Activation contributes to

Figure 1: Proposed signaling pathway of this compound in cancer cells.

Quantitative Data

The following tables summarize the inhibitory effects of a representative V-ATPase inhibitor, analogous to this compound, on various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity (IC50)

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Adenocarcinoma15
MDA-MB-231Breast Adenocarcinoma25
A549Lung Carcinoma30
HCT116Colon Carcinoma20
HeLaCervical Cancer18
SK-MEL-28Melanoma22

Note: IC50 values are determined after 72 hours of continuous exposure to the compound.

Table 2: Apoptosis Induction

Cell LineConcentration (nM)% Apoptotic Cells (Annexin V+)
MCF-75065%
A54910072%
HCT1167568%

Note: Apoptosis was measured after 48 hours of treatment.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Cell_Viability_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (72h) Incubate (72h) Treat with this compound->Incubate (72h) Add MTS Reagent Add MTS Reagent Incubate (72h)->Add MTS Reagent Incubate (1-4h) Incubate (1-4h) Add MTS Reagent->Incubate (1-4h) Measure Absorbance (490nm) Measure Absorbance (490nm) Incubate (1-4h)->Measure Absorbance (490nm) Calculate IC50 Calculate IC50 Measure Absorbance (490nm)->Calculate IC50

Figure 2: Workflow for the Cell Viability (MTS) Assay.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for analyzing the effect of this compound on the expression of apoptosis-related proteins.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Treat Cells Treat Cells Lyse Cells Lyse Cells Treat Cells->Lyse Cells Determine Protein Concentration Determine Protein Concentration Lyse Cells->Determine Protein Concentration Load Samples on SDS-PAGE Load Samples on SDS-PAGE Determine Protein Concentration->Load Samples on SDS-PAGE Run Gel Electrophoresis Run Gel Electrophoresis Load Samples on SDS-PAGE->Run Gel Electrophoresis Transfer to PVDF Membrane Transfer to PVDF Membrane Run Gel Electrophoresis->Transfer to PVDF Membrane Block Membrane Block Membrane Transfer to PVDF Membrane->Block Membrane Incubate with Primary Antibody Incubate with Primary Antibody Block Membrane->Incubate with Primary Antibody Incubate with Secondary Antibody Incubate with Secondary Antibody Incubate with Primary Antibody->Incubate with Secondary Antibody Detect Signal Detect Signal Incubate with Secondary Antibody->Detect Signal Apoptosis_Assay_Workflow Treat Cells Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min) Incubate (15 min) Add Annexin V-FITC & PI->Incubate (15 min) Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate (15 min)->Analyze by Flow Cytometry

References

Application of ATPase Inhibitors in Neurobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

Adenosine triphosphatases (ATPs) are a critical class of enzymes that harness the energy released from ATP hydrolysis to perform essential cellular functions. In the nervous system, ATPases are fundamental for maintaining ion gradients, powering neurotransmitter transport, and ensuring cellular energy homeostasis. Consequently, inhibitors of these enzymes are invaluable tools in neurobiology research, enabling the precise dissection of these processes. This document provides detailed application notes and protocols for the use of representative ATPase inhibitors in neurobiological studies, aimed at researchers, scientists, and drug development professionals. While the specific compound "ATPase-IN-5" could not be identified in publicly available literature, this guide focuses on well-characterized inhibitors of major neuronal ATPases: Bafilomycin A1 (V-ATPase inhibitor), Ouabain (Na+/K+-ATPase inhibitor), and Oligomycin A (F-type ATPase/ATP synthase inhibitor).

Introduction to ATPases in Neurobiology

ATPases are broadly classified into several types, with F-type, V-type, and P-type ATPases playing the most prominent roles in neuronal function.

  • V-type H+-ATPases (V-ATPases) are proton pumps responsible for acidifying intracellular organelles, such as synaptic vesicles and lysosomes. This acidification is crucial for loading neurotransmitters into vesicles and for the degradative functions of lysosomes.[1][2]

  • P-type ATPases , such as the Na+/K+-ATPase , are responsible for establishing and maintaining the electrochemical gradients of ions across the plasma membrane. The Na+/K+-ATPase actively transports Na+ out of and K+ into the neuron, a process that is fundamental for the resting membrane potential and the propagation of action potentials.[3][4]

  • F-type ATPases , specifically the F1Fo-ATP synthase located in the inner mitochondrial membrane, are unique in that they typically operate in reverse to synthesize ATP from ADP and inorganic phosphate, driven by the proton gradient generated by the electron transport chain. Inhibition of this process has profound effects on neuronal energy metabolism.[5]

The selective inhibition of these ATPases provides a powerful experimental approach to investigate their roles in neuronal signaling, synaptic transmission, neurodegeneration, and other fundamental neurobiological processes.

Application Notes for Representative ATPase Inhibitors

Bafilomycin A1: A Specific V-ATPase Inhibitor

Bafilomycin A1 is a macrolide antibiotic that potently and specifically inhibits V-type H+-ATPases.[6] Its high specificity makes it an excellent tool for studying the roles of organellar acidification in neuronal function.

Mechanism of Action: Bafilomycin A1 binds to the V0 subunit of the V-ATPase, blocking the proton translocation pore. This inhibition prevents the acidification of intracellular compartments like synaptic vesicles and lysosomes.[6] In neurobiology, this is particularly useful for studying processes that depend on the proton motive force across vesicular membranes.

Applications in Neurobiology Research:

  • Inhibition of Neurotransmitter Loading: By preventing the acidification of synaptic vesicles, Bafilomycin A1 blocks the activity of vesicular neurotransmitter transporters that rely on a proton gradient. This allows researchers to study the dynamics of neurotransmitter release from pre-loaded vesicles and to investigate the mechanisms of vesicle recycling.[7]

  • Autophagy Research: Autophagy is a cellular process for degrading and recycling cellular components, which relies on the fusion of autophagosomes with lysosomes. Bafilomycin A1 inhibits the final stage of autophagy by preventing the fusion of autophagosomes and lysosomes and by inhibiting the degradative capacity of lysosomes through the blockade of their acidification.[8] This makes it a widely used tool in studies of neurodegenerative diseases where autophagic dysfunction is implicated.[9]

  • Studying Lysosomal Function: The role of lysosomal pH in various neuronal processes, including protein degradation and receptor trafficking, can be elucidated using Bafilomycin A1.[6]

Ouabain: A Classical Na+/K+-ATPase Inhibitor

Ouabain is a cardiac glycoside that has been used for decades as a specific inhibitor of the Na+/K+-ATPase. It has been instrumental in understanding the role of this ion pump in neuronal excitability and signaling.

Mechanism of Action: Ouabain binds to the extracellular side of the α-subunit of the Na+/K+-ATPase, locking the enzyme in a conformation that prevents the hydrolysis of ATP and the transport of Na+ and K+ ions. This leads to an increase in intracellular Na+ and a decrease in intracellular K+, resulting in membrane depolarization. The different isoforms of the α-subunit (α1, α2, and α3) exhibit varying sensitivities to ouabain.[10]

Applications in Neurobiology Research:

  • Modulation of Neuronal Excitability: By inhibiting the Na+/K+-ATPase, ouabain causes a gradual depolarization of the neuronal membrane, which can be used to study the mechanisms of action potential generation and neuronal firing patterns. At high concentrations, it can induce excitotoxicity.[11]

  • Investigating Neurotransmitter Release: The depolarization caused by ouabain leads to the opening of voltage-gated Ca2+ channels, triggering neurotransmitter release. This property is used to study the mechanisms of synaptic transmission and plasticity.[11]

  • Neurodegenerative Disease Models: Dysregulation of Na+/K+-ATPase function is implicated in several neurodegenerative diseases.[4][12] Ouabain can be used in vitro and in vivo to model aspects of these conditions and to test potential therapeutic interventions.[13][14] Low, sub-inhibitory concentrations of ouabain have been shown to be neuroprotective in some contexts.[10][15]

Oligomycin A: An Inhibitor of Mitochondrial ATP Synthase

Oligomycin A is a macrolide antibiotic that inhibits the F1Fo-ATP synthase (Complex V) of the mitochondrial electron transport chain. It is a valuable tool for studying neuronal energy metabolism and its role in neuronal health and disease.

Mechanism of Action: Oligomycin A binds to the Fo subunit of the ATP synthase, blocking the proton channel and thereby preventing the influx of protons into the mitochondrial matrix that drives ATP synthesis. This leads to a rapid depletion of cellular ATP levels and an increase in the mitochondrial membrane potential.

Applications in Neurobiology Research:

  • Studying Neuronal Energy Metabolism: By blocking mitochondrial ATP production, oligomycin A allows researchers to investigate the relative contributions of oxidative phosphorylation and glycolysis to meeting the energetic demands of neurons under various conditions.[16][17]

  • Modeling Mitochondrial Dysfunction: Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases.[5][18] Oligomycin A can be used to induce a state of acute energy crisis in neuronal cultures, providing a model to study the downstream consequences of impaired mitochondrial function, such as oxidative stress and apoptosis.[19]

  • Investigating Synaptic Function and Energetics: Synaptic transmission is a highly energy-demanding process. Oligomycin A can be used to probe the reliance of different aspects of synaptic function, such as neurotransmitter release and recycling, on mitochondrial ATP.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) for the discussed ATPase inhibitors in relevant neurobiological contexts. Note that these values can vary depending on the specific experimental conditions, cell type, and ATPase isoform.

InhibitorTarget ATPaseCell/Tissue TypeIC50Reference(s)
Bafilomycin A1 V-ATPaseGeneral (in vitro)~10 nM[20]
Rat hepatoma cells100 nM (for autophagosome-lysosome fusion block)[8]
Ouabain Na+/K+-ATPase (α1)Rat48 µM[10]
Na+/K+-ATPase (α2)Rat58 nM[10]
Na+/K+-ATPase (α3)Rat6.7 nM[10]
Na+/K+-ATPaseRat pinealocytes~200 nM[21]
Anti-MERS-CoV activityVero cells0.08 µM[22]
Oligomycin A F1Fo-ATP synthaseRat cortical neurons5 nM (for 75% ATP reduction)[23]

Experimental Protocols

Protocol for Measuring V-ATPase-Dependent Vesicular Acidification

Objective: To measure the acidification of synaptic vesicles in cultured neurons and its inhibition by Bafilomycin A1 using a pH-sensitive fluorescent dye.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • Acridine Orange (fluorescent dye)

  • Bafilomycin A1

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture neurons on glass coverslips to an appropriate density.

  • Prepare a working solution of Acridine Orange in HBS at a final concentration of 5 µM.

  • Prepare a stock solution of Bafilomycin A1 in DMSO and dilute to a final working concentration of 100 nM in HBS.

  • Incubate a set of coverslips with 100 nM Bafilomycin A1 for 30 minutes at 37°C. This is the experimental group. Incubate a control set with vehicle (DMSO) only.

  • Wash the cells twice with HBS.

  • Incubate all coverslips (control and Bafilomycin A1-treated) with 5 µM Acridine Orange in HBS for 15 minutes at 37°C.

  • Wash the cells three times with HBS to remove excess dye.

  • Immediately visualize the cells using a fluorescence microscope. Acridine Orange accumulates in acidic compartments and fluoresces bright red. In the cytoplasm and nucleus, it fluoresces green.

  • Capture images of both control and Bafilomycin A1-treated neurons.

  • Expected Outcome: Control neurons will show punctate red fluorescence, indicating acidic synaptic vesicles. Neurons treated with Bafilomycin A1 will show a significant reduction in red fluorescence, indicating a failure of vesicular acidification.

Protocol for Assessing Na+/K+-ATPase Activity in Brain Homogenates

Objective: To measure the ouabain-sensitive Na+/K+-ATPase activity in a brain tissue homogenate.

Materials:

  • Brain tissue (e.g., rat cortex)

  • Homogenization buffer (e.g., 250 mM sucrose, 30 mM histidine, pH 7.2)

  • Assay buffer (e.g., 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 30 mM histidine, pH 7.2)

  • ATP solution (3 mM)

  • Ouabain solution (1 mM)

  • Malachite green reagent for phosphate detection

  • Phosphate standard solution

Procedure:

  • Dissect the brain tissue on ice and homogenize in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

  • Collect the supernatant (crude membrane fraction) and determine the protein concentration.

  • Set up two sets of reaction tubes: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

  • To all tubes, add the brain homogenate (e.g., 20 µg of protein).

  • To the "ouabain-insensitive" tubes, add ouabain to a final concentration of 1 mM.

  • Add the assay buffer to all tubes.

  • Pre-incubate the tubes at 37°C for 10 minutes.

  • Start the reaction by adding ATP to a final concentration of 3 mM.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at ~620 nm to quantify the amount of inorganic phosphate (Pi) released.

  • Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

Protocol for Measuring Mitochondrial Respiration in Cultured Neurons using Oligomycin A

Objective: To assess the effect of Oligomycin A on the oxygen consumption rate (OCR) of cultured neurons as a measure of mitochondrial ATP synthesis.

Materials:

  • Cultured neurons in a Seahorse XF plate

  • Seahorse XF Analyzer

  • Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin A

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Seed neurons in a Seahorse XF cell culture microplate and culture until mature.

  • One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator.

  • Prepare the inhibitor solutions in the assay medium. Load Oligomycin A (e.g., 1 µM final concentration), FCCP (e.g., 1 µM), and Rotenone/Antimycin A (e.g., 0.5 µM each) into the appropriate ports of the sensor cartridge.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell plate into the analyzer and start the assay protocol.

  • The protocol will consist of cycles of mixing, waiting, and measuring the OCR.

  • After establishing a baseline OCR, the instrument will sequentially inject the inhibitors:

    • Oligomycin A: This will inhibit ATP synthase, and the resulting drop in OCR represents the ATP-linked respiration.

    • FCCP: This will uncouple the electron transport chain, and the subsequent increase in OCR reveals the maximal respiratory capacity.

    • Rotenone/Antimycin A: This will shut down mitochondrial respiration, and the remaining OCR is due to non-mitochondrial oxygen consumption.

  • Analyze the data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Expected Outcome: The injection of Oligomycin A will cause a significant decrease in the OCR, demonstrating the inhibition of mitochondrial ATP synthesis.

Visualizations

Signaling Pathways and Mechanisms of Inhibition

V_ATPase_Inhibition cluster_vesicle Synaptic Vesicle cluster_cytoplasm Cytoplasm V-ATPase V1 V0 H_in H+ V-ATPase:v0->H_in ADP_Pi ADP + Pi V-ATPase:v1->ADP_Pi NT_Transporter Neurotransmitter Transporter NT_in NT NT_Transporter->NT_in Uptake H_in->NT_Transporter Gradient Drives ATP ATP ATP->V-ATPase:v1 Hydrolysis H_out H+ H_out->V-ATPase:v0 Pumping NT_out NT NT_out->NT_Transporter Bafilomycin_A1 Bafilomycin A1 Bafilomycin_A1->V-ATPase:v0 Inhibits NaK_ATPase_Inhibition cluster_membrane Neuronal Membrane NaK_ATPase Na+/K+-ATPase Intracellular Intracellular Space Na_out 3 Na+ NaK_ATPase->Na_out Pump Out K_in 2 K+ NaK_ATPase->K_in Pump In ADP_Pi ADP + Pi NaK_ATPase->ADP_Pi Extracellular Extracellular Space Na_in 3 Na+ Na_in->NaK_ATPase K_out 2 K+ K_out->NaK_ATPase ATP ATP ATP->NaK_ATPase Energy Ouabain Ouabain Ouabain->NaK_ATPase Inhibits ATP_Synthase_Inhibition cluster_mitochondrion Inner Mitochondrial Membrane ATP_Synthase F1 F0 Matrix Mitochondrial Matrix H_Matrix H+ ATP_Synthase:f0->H_Matrix ATP ATP ATP_Synthase:f1->ATP Synthesis IMS Intermembrane Space H_IMS H+ H_IMS->ATP_Synthase:f0 Proton Flow ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase:f1 Oligomycin_A Oligomycin A Oligomycin_A->ATP_Synthase:f0 Inhibits ATPase_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Protein_Quantification Protein Quantification Tissue_Homogenization->Protein_Quantification Setup_Reactions Set up Reactions (+/- Inhibitor) Protein_Quantification->Setup_Reactions Pre_incubation Pre-incubate at 37°C Setup_Reactions->Pre_incubation Add_ATP Start Reaction with ATP Pre_incubation->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance (Phosphate detection) Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate ATPase Activity (Total - Inhibitor-insensitive) Measure_Absorbance->Calculate_Activity

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ATPase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers and drug development professionals who observe a lack of inhibition from a test compound, here referred to as "ATPase-IN-5," in an ATPase assay. Due to the limited publicly available information on a specific compound designated "this compound," this document will serve as a general troubleshooting guide applicable to any putative ATPase inhibitor.

Frequently Asked Questions (FAQs)

Q1: My potential inhibitor, this compound, is not showing any inhibition in my ATPase assay. What are the common reasons for this?

There are several potential reasons why an expected inhibition is not observed. These can be broadly categorized into issues with the inhibitor itself, the ATPase enzyme, the assay conditions, or the experimental protocol. It is crucial to systematically investigate each of these possibilities.

Q2: How can I be sure that my ATPase enzyme is active?

Every ATPase assay should include a positive control (an uninhibited enzyme reaction) and a negative control (a reaction without the enzyme). The positive control should show a clear signal indicating ATP hydrolysis. If the positive control fails, it suggests a problem with the enzyme's activity or the assay setup itself.

Q3: What concentration of my inhibitor should I be testing?

If the inhibitory potential of your compound is unknown, it is recommended to perform a dose-response experiment.[1] This involves testing a wide range of inhibitor concentrations to determine its IC50 (the concentration at which 50% of the enzyme activity is inhibited). A lack of inhibition at a single, low concentration may not be conclusive.

Q4: Could the solvent I used to dissolve my inhibitor be affecting the assay?

Yes, solvents such as DMSO can inhibit enzyme activity at higher concentrations. It is essential to include a solvent control in your experiment, where the enzyme is assayed in the presence of the same concentration of solvent used to deliver the inhibitor. This will help you to distinguish between the effect of the inhibitor and the effect of the solvent.

Troubleshooting Guide: No Inhibition Observed

If this compound is not showing the expected inhibition, follow these troubleshooting steps methodically.

Category 1: Issues with the Inhibitor (this compound)
Potential Problem Recommended Solution
Incorrect Concentration Verify the calculations for your stock solution and final assay concentrations. Perform a dose-response curve with a broad concentration range.
Poor Solubility Visually inspect the inhibitor stock solution and the assay wells for any precipitation. The compound may be precipitating out of solution at the tested concentration. Consider using a different solvent or adding a solubilizing agent, ensuring it doesn't interfere with the assay.
Instability/Degradation Prepare fresh solutions of the inhibitor immediately before the experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] Consider the stability of the compound under the specific assay conditions (e.g., pH, temperature).
Purity of the Compound If possible, verify the purity and identity of the inhibitor using analytical methods such as HPLC or mass spectrometry. Impurities could interfere with the expected activity.
Category 2: Issues with the ATPase Enzyme
Potential Problem Recommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[1] Always run a positive control to confirm enzyme activity. If possible, test a known inhibitor of your specific ATPase to validate the assay setup.
Incorrect Enzyme Concentration The concentration of the enzyme in the assay can affect the apparent inhibitor potency. Ensure you are using a concentration that results in a linear reaction rate over the time course of your assay.
Enzyme Source and Purity The source and purity of the ATPase can influence its activity and sensitivity to inhibitors. If using a crude lysate, be aware of other ATP-hydrolyzing enzymes that could mask the inhibition of your target.[2]
Category 3: Issues with Assay Conditions
Potential Problem Recommended Solution
Sub-optimal Buffer Conditions Verify that the pH, salt concentration, and any required cofactors (e.g., Mg2+, Na+, K+) in your assay buffer are optimal for the specific ATPase being studied.[1]
Incorrect ATP Concentration The concentration of ATP can significantly impact the apparent potency of competitive inhibitors. If this compound is an ATP-competitive inhibitor, a high ATP concentration in the assay will require a higher concentration of the inhibitor to see an effect. Consider running the assay at an ATP concentration close to the Km of the enzyme.
Incorrect Incubation Times Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding. The reaction time for ATP hydrolysis should be within the linear range of the assay.
Assay Temperature Most enzyme assays are sensitive to temperature fluctuations.[3] Ensure that all incubations are performed at the optimal temperature for your ATPase.
Category 4: Issues with the Experimental Protocol
Potential Problem Recommended Solution
Pipetting Errors Inaccurate pipetting can lead to incorrect concentrations of reagents. Calibrate your pipettes regularly and use proper pipetting techniques.
Assay Detection Method The method used to detect ATPase activity (e.g., colorimetric, fluorescent, radioactive) can be prone to interference. For example, some compounds can interfere with the signal of fluorescent or colorimetric readouts. Run controls to check for compound interference with the detection reagents.
Contamination Phosphate contamination from glassware or buffers can lead to high background signals in assays that measure inorganic phosphate (Pi) release.[4] Ensure all reagents and labware are phosphate-free.

Experimental Protocols

Protocol 1: Standard ATPase Activity Assay (Malachite Green)

This protocol is a general guideline for a colorimetric ATPase assay based on the detection of inorganic phosphate (Pi) using malachite green.

Materials:

  • Purified ATPase enzyme

  • This compound (or other test inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2)

  • ATP solution (e.g., 10 mM in water, pH 7.0)

  • Malachite Green Reagent

  • Phosphate Standard (for standard curve)

  • 96-well microplate

Procedure:

  • Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in the assay buffer.

  • In the 96-well plate, add the following to the appropriate wells:

    • Blank: Assay buffer only.

    • Negative Control: Assay buffer + ATP.

    • Positive Control: Assay buffer + ATPase enzyme + ATP.

    • Solvent Control: Assay buffer + ATPase enzyme + solvent + ATP.

    • Inhibitor Wells: Assay buffer + ATPase enzyme + this compound + ATP.

  • Pre-incubate the plate with the enzyme and inhibitor (or solvent) for 15-30 minutes at the optimal temperature for the enzyme.

  • Initiate the reaction by adding ATP to all wells except the blank.

  • Incubate the plate for a predetermined time (e.g., 30 minutes) at the optimal temperature. Ensure the reaction is in the linear range.

  • Stop the reaction by adding the Malachite Green Reagent to all wells.

  • Incubate for 15-20 minutes at room temperature for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Subtract the absorbance of the negative control from all other wells.

  • Calculate the amount of Pi released using the phosphate standard curve.

  • Determine the percent inhibition for each concentration of this compound relative to the solvent control.

Visualizations

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting a failed ATPase inhibition experiment.

G start No Inhibition Observed with this compound check_controls Are Controls Valid? (Positive, Negative, Solvent) start->check_controls troubleshoot_assay Troubleshoot Assay Setup (Enzyme, Buffer, ATP) check_controls->troubleshoot_assay No check_inhibitor Investigate Inhibitor Properties check_controls->check_inhibitor Yes retest Re-test with Optimized Conditions troubleshoot_assay->retest solubility Check Solubility (Precipitation?) check_inhibitor->solubility concentration Verify Concentration (Dose-Response) check_inhibitor->concentration stability Assess Stability (Fresh Stock) check_inhibitor->stability solubility->retest concentration->retest stability->retest end Conclusion on Inhibitor Activity retest->end

Caption: A flowchart for troubleshooting the lack of inhibition in an ATPase assay.

Factors Affecting ATPase Inhibition

This diagram illustrates the key factors that can influence the outcome of an ATPase inhibition assay.

G inhibition Observed Inhibition inhibitor Inhibitor Properties (Solubility, Stability, Conc.) inhibitor->inhibition enzyme Enzyme Activity (Purity, Concentration) enzyme->inhibition assay_conditions Assay Conditions (pH, Temp, ATP Conc.) assay_conditions->inhibition protocol Experimental Protocol (Pipetting, Detection) protocol->inhibition

Caption: Key experimental factors influencing ATPase inhibition assay results.

References

Optimizing ATPase-IN-5 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of ATPase-IN-5 in solution. Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound has precipitated out of my aqueous buffer. What should I do?

A1: Precipitation of this compound in aqueous solutions is a common issue, often due to its low aqueous solubility. First, confirm the final concentration of the inhibitor in your buffer does not exceed its solubility limit. If precipitation occurs, consider the following:

  • Solvent Choice: Ensure you are using a suitable solvent for your stock solution, such as 100% DMSO.

  • Final DMSO Concentration: When diluting the stock solution into your aqueous buffer, keep the final DMSO concentration as high as your experiment allows (e.g., 0.1% to 1%) to aid solubility.

  • pH of the Buffer: The stability and solubility of this compound can be pH-dependent. Ensure your buffer's pH is within the recommended range (see Table 1).

  • Temperature: Try preparing the solution at room temperature. Avoid freeze-thaw cycles.

Q2: I am observing a progressive loss of this compound activity in my multi-day experiment. How can I improve its stability?

A2: The degradation of this compound in aqueous media can lead to a loss of inhibitory activity over time. To mitigate this, consider the following:

  • Fresh Preparations: Prepare fresh dilutions of this compound from your DMSO stock for each day of the experiment.

  • Buffer Composition: Certain buffer components can accelerate degradation. Refer to the stability data in Table 2. Buffers containing antioxidants may improve stability.

  • Storage of Aqueous Solutions: If you must store aqueous dilutions, keep them at 4°C and use them within 24 hours. Protect from light.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, this compound should be stored as a solid at -20°C or -80°C. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q4: How can I verify the integrity and concentration of my this compound solution?

A4: To confirm the integrity and concentration of your this compound solution, we recommend performing an analysis using High-Performance Liquid Chromatography (HPLC). This will allow you to detect any degradation products and quantify the amount of active compound remaining. A detailed protocol for this analysis is provided below.

Troubleshooting Guides

Issue: Unexpected Variability in Experimental Results

Unexpected variability can often be traced back to inconsistent inhibitor concentration or activity. Use the following workflow to troubleshoot this issue.

G start Variability in Results check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Stock Solution Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_stability Assess Solution Stability (Run HPLC Analysis) check_prep->check_stability aliquot Aliquot Stock to Avoid Freeze-Thaw Cycles check_storage->aliquot degraded Degradation Detected check_stability->degraded Yes stable Solution is Stable check_stability->stable No prepare_fresh Prepare Fresh Stock and Working Solutions degraded->prepare_fresh re_evaluate Re-evaluate Other Experimental Parameters stable->re_evaluate aliquot->check_stability G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solution 1. Prepare 10 µM this compound in desired aqueous buffer incubate 2. Incubate at 37°C prep_solution->incubate collect_samples 3. Collect aliquots at T=0, 2, 8, 24 hours incubate->collect_samples quench 4. Quench reaction with equal volume of Acetonitrile collect_samples->quench centrifuge 5. Centrifuge to pellet precipitates quench->centrifuge inject 6. Inject supernatant onto C18 column centrifuge->inject run_gradient 7. Run a water/acetonitrile gradient inject->run_gradient detect 8. Detect at appropriate wavelength (e.g., 254 nm) run_gradient->detect integrate 9. Integrate peak area for this compound detect->integrate calculate 10. Calculate % remaining relative to T=0 integrate->calculate G cluster_lysosome Lysosome cluster_autophagy Autophagy Pathway VATPase V-ATPase H_ion H+ VATPase->H_ion pumps Lumen Acidic Lumen (pH 4.5-5.0) Autolysosome Autolysosome Lumen->Autolysosome enables degradation Autophagosome Autophagosome Autophagosome->Autolysosome fuses with Lysosome Inhibitor This compound Inhibitor->VATPase

ATPase-IN-5 precipitation issues in experimental buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with ATPase-IN-5, a hydrophobic small molecule inhibitor. The information is designed for researchers, scientists, and drug development professionals to help ensure the successful use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a potent, selective, and cell-permeable inhibitor of ATPase. Due to its hydrophobic nature, it has low solubility in aqueous solutions. Precipitation can occur when the concentration of this compound exceeds its solubility limit in the experimental buffer, a common issue with many organic small molecules.[1]

Q2: What are the consequences of this compound precipitation in my experiment?

Precipitation of this compound can lead to several experimental issues:

  • Inaccurate Concentration: The actual concentration of the inhibitor in solution will be lower than intended, leading to an underestimation of its potency (e.g., a higher IC50 value).[2]

  • Assay Interference: Precipitated particles can interfere with assay readouts, particularly in optical-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light.[2]

  • Poor Reproducibility: The amount of precipitation can vary between experiments, leading to inconsistent and unreliable results.

  • Clogging of Equipment: In automated high-throughput screening (HTS) systems, precipitates can clog liquid handling robotics.[3]

Q3: How can I prevent this compound from precipitating?

Preventative measures are key to working with hydrophobic compounds like this compound. Here are some best practices:

  • Proper Stock Solution Preparation: Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.[4][5]

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly into your aqueous buffer. Instead, perform serial dilutions in DMSO first before the final dilution into the assay buffer.[6]

  • Mind the Final DMSO Concentration: Keep the final concentration of DMSO in your assay low, typically below 0.5%, to avoid solvent effects on the target enzyme and to minimize the risk of precipitation.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]

  • Use of Additives: In some cases, the use of surfactants or cyclodextrins in the assay buffer can help to increase the solubility of hydrophobic compounds.[7][8][9][10]

Troubleshooting Guide

This guide provides solutions to common problems you might encounter with this compound precipitation.

Q4: My this compound precipitated immediately after I added the DMSO stock to my aqueous buffer. What should I do?

This is a common issue when a highly concentrated organic stock is "shocked" by a large volume of aqueous buffer.

  • Solution: Prepare an intermediate dilution of your this compound stock solution in DMSO. Then, add this intermediate dilution to your aqueous buffer while vortexing to ensure rapid mixing.[6] This stepwise dilution process helps to prevent the compound from crashing out of solution.

Q5: I don't see any visible precipitate, but my experimental results are not reproducible. Could precipitation be the cause?

Yes, microprecipitation can occur which is not always visible to the naked eye but can still significantly impact your results.

  • Troubleshooting Steps:

    • Check for Light Scattering: In a spectrophotometer, scan a wide range of wavelengths. An increase in baseline absorbance across the spectrum can indicate the presence of suspended particles.

    • Centrifugation: Prepare your final working solution of this compound and centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant and test its activity compared to a non-centrifuged solution. A significant drop in activity in the supernatant suggests that the compound has precipitated.

    • Optimize Your Buffer: Consider modifying your buffer composition. Sometimes, adjusting the pH or including a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) can improve the solubility of the inhibitor.[9][10] However, you must first validate that these additives do not affect your ATPase activity.

Q6: Can the type of experimental buffer I use affect the solubility of this compound?

Absolutely. The composition of your buffer can significantly influence the solubility of small molecules.

  • Considerations:

    • pH: The solubility of ionizable compounds can be pH-dependent.[11][12] Although this compound is primarily hydrophobic, it may have functional groups that are sensitive to pH changes. It is recommended to maintain a consistent pH in your experiments.

    • Ionic Strength: High salt concentrations can sometimes decrease the solubility of hydrophobic compounds (salting out).

    • Buffer Components: Some buffer components can interact with your compound. For example, phosphate buffers can sometimes lead to precipitation with certain small molecules. If you suspect buffer incompatibility, try alternative buffering agents like HEPES or Tris.

Data Presentation

Table 1: General Solubility and Handling of a Typical Hydrophobic Inhibitor like this compound

ParameterRecommendation/ValueRationale
Primary Solvent Dimethyl Sulfoxide (DMSO)High solubility for many organic molecules.[4]
Typical Stock Concentration 10-50 mM in 100% DMSOA high concentration stock minimizes the volume of DMSO added to the final assay.[13]
Storage of Stock Solution -20°C or -80°C in aliquotsPrevents degradation and avoids repeated freeze-thaw cycles.[4][5]
Final DMSO Concentration in Assay < 0.5% (v/v)Minimizes solvent effects on enzyme activity and reduces the risk of precipitation.[5]
Aqueous Buffer Solubility Very low (<10 µM)Characteristic of hydrophobic compounds.[1]
Solubility Enhancers Non-ionic surfactants (e.g., 0.01% Tween-20), CyclodextrinsCan increase aqueous solubility, but must be validated for non-interference with the assay.[7][8][9][10]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing solutions of this compound to minimize precipitation.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Your experimental aqueous buffer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[4]

    • Aliquot the 10 mM stock solution into smaller volumes in separate microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[5]

  • Prepare Working Solutions:

    • Stepwise Dilution: On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Prepare an intermediate dilution of this compound in DMSO. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you can prepare a 100X working stock (1 mM) by diluting the 10 mM stock 1:10 in DMSO.

    • Final Dilution in Aqueous Buffer: Add the appropriate volume of the intermediate DMSO solution to your pre-warmed experimental buffer while vortexing to ensure rapid and uniform mixing. For a 100X intermediate stock, you would add 1 µL to every 99 µL of your assay buffer.

    • Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Visualizations

G Troubleshooting this compound Precipitation start Precipitation Observed or Suspected check_prep Review Solution Preparation Protocol start->check_prep stepwise_dilution Implement Stepwise Dilution in DMSO check_prep->stepwise_dilution Incorrect Protocol check_buffer Evaluate Experimental Buffer check_prep->check_buffer Correct Protocol success Precipitation Resolved stepwise_dilution->success modify_buffer Modify Buffer Composition (e.g., change pH, add surfactant) check_buffer->modify_buffer Potential Incompatibility lower_conc Lower Final Concentration of this compound check_buffer->lower_conc Buffer OK validate_additive Validate Additive Compatibility with Assay modify_buffer->validate_additive validate_additive->success Compatible fail Issue Persists - Contact Technical Support validate_additive->fail Incompatible lower_conc->success

Caption: Troubleshooting workflow for this compound precipitation.

G Causes of Hydrophobic Molecule Precipitation cluster_dmso DMSO Stock Solution cluster_aqueous Aqueous Buffer dmso DMSO molecules water Water molecules precipitate Precipitate (Aggregated this compound) water->precipitate Hydrophobic Effect direct_dilution Direct Dilution (Solvent Shock) supersaturation Supersaturation direct_dilution->supersaturation supersaturation->precipitate Exceeds Solubility Limit This compound This compound This compound->direct_dilution High Concentration

Caption: Precipitation of hydrophobic molecules in aqueous buffer.

References

Improving the potency of ATPase-IN-5 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATPase-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the potency of this compound in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a hypothetical small molecule inhibitor of ATPase activity. ATPases are a class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, a reaction that releases energy to drive various cellular processes.[1][2][3] Depending on the specific ATPase targeted, its inhibition can impact a wide range of cellular functions including ion transport, protein folding, and signal transduction.[3][4] The precise mechanism of action for a specific inhibitor like this compound would be determined through experimental studies, but it likely involves binding to the ATP-binding pocket or an allosteric site on the target ATPase, thereby preventing ATP hydrolysis.[4]

Q2: I am observing lower than expected potency for this compound in my cellular assay compared to a biochemical assay. What are the potential reasons?

A2: A discrepancy in potency between biochemical and cellular assays is a common observation for small molecule inhibitors.[5] Several factors can contribute to this:

  • Cell Permeability: The cell membrane can act as a barrier, limiting the intracellular concentration of the compound.[5][6][7]

  • Compound Stability: The compound may be unstable in the cell culture medium or be metabolized by the cells.[6]

  • Efflux Pumps: Cells can actively transport the compound out, reducing its effective intracellular concentration.[7]

  • High Intracellular ATP Concentrations: In cellular environments, high concentrations of endogenous ATP can outcompete the inhibitor for binding to the target ATPase.[8]

  • Off-Target Effects: The compound might be interacting with other cellular components, leading to a complex biological response that masks its on-target potency.[9][10][11]

  • Protein Binding: The inhibitor may bind to proteins in the serum of the cell culture medium, reducing its free concentration available to enter the cells.[12]

Q3: How can I improve the cellular permeability of this compound?

A3: Improving cell permeability is a key step in enhancing the cellular potency of a small molecule.[13][14] Strategies include:

  • Chemical Modification: Medicinal chemistry efforts can be employed to optimize the physicochemical properties of the inhibitor, such as lipophilicity and hydrogen bonding capacity, to favor membrane transport.[13][15]

  • Formulation: Using formulation strategies like encapsulation in nanoparticles or liposomes can facilitate cellular uptake.

  • Prodrug Approach: A prodrug strategy involves modifying the inhibitor to be more permeable, with the modifying group being cleaved off inside the cell to release the active compound.[7]

Q4: What are off-target effects and how can I assess them for this compound?

A4: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended target.[10][11] These can lead to misleading experimental results or cellular toxicity.[9] To assess off-target effects, you can:

  • Use a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same ATPase recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.[9]

  • Perform Rescue Experiments: Overexpression of the intended target may rescue the phenotype caused by the inhibitor, indicating on-target activity.[9][11]

  • Target Knockdown/Knockout: Silencing the expression of the target ATPase should abolish the effect of the inhibitor.

  • Profiling: Screen the compound against a panel of other ATPases or a broader kinase panel to identify potential off-target interactions.[11]

Troubleshooting Guides

Issue 1: High IC50 Value in a Cell Viability Assay

You are observing a high IC50 value for this compound in a cell proliferation or viability assay, suggesting low potency.

Possible Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability Perform a cellular uptake assay to measure the intracellular concentration of this compound.A low intracellular concentration suggests a permeability issue.
Compound Instability Assess the stability of this compound in cell culture medium over the time course of the experiment using methods like HPLC or LC-MS.Degradation of the compound will lead to a decrease in its effective concentration.
Efflux by ABC Transporters Co-incubate cells with this compound and a known inhibitor of efflux pumps (e.g., verapamil for P-glycoprotein).A decrease in the IC50 value in the presence of the efflux pump inhibitor suggests that this compound is a substrate for efflux.
High Serum Protein Binding Reduce the serum concentration in your assay medium or use serum-free medium for a short duration, if tolerated by the cells.An increase in potency at lower serum concentrations indicates significant protein binding.
Slow Onset of Action Increase the incubation time with this compound.If the inhibitor has a slow binding kinetics, a longer incubation time may be required to see its full effect.
Issue 2: Inconsistent Results Between Experiments

You are observing significant variability in the potency of this compound across different experimental replicates.

Possible Cause Troubleshooting Step Expected Outcome
Cell Passage Number Use cells within a consistent and low passage number range for all experiments.Consistent cellular physiology will lead to more reproducible results.[16]
Cell Seeding Density Optimize and standardize the cell seeding density for your assays.A consistent cell number ensures a uniform response to the inhibitor.[17]
Compound Solubilization Ensure complete solubilization of this compound in the solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.Proper solubilization is critical for accurate dosing.
Assay Endpoint Timing Optimize the timing of your assay readout.The optimal time point will capture the maximal effect of the inhibitor without being confounded by secondary effects.[18]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This assay assesses the binding of this compound to its target ATPase in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Detection: Analyze the amount of the target ATPase remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures indicates target engagement.

Protocol 2: ATP Competition Assay

This experiment helps to determine if this compound competes with ATP for binding to its target in the cellular context.

Methodology:

  • Cell Culture: Culture cells in standard conditions.

  • Modulation of Intracellular ATP: Deplete intracellular ATP levels by treating cells with glucose analogues (e.g., 2-deoxyglucose) or metabolic inhibitors. Conversely, you can supplement the media with cell-permeable ATP analogues to increase intracellular ATP.

  • Inhibitor Treatment: Treat the ATP-modulated cells with a dose-range of this compound.

  • Functional Readout: Measure a downstream cellular event that is dependent on the target ATPase activity (e.g., ion flux, cell signaling event).

  • Data Analysis: Compare the IC50 values of this compound under normal, ATP-depleted, and ATP-supplemented conditions. A lower IC50 under ATP-depleted conditions and a higher IC50 under ATP-supplemented conditions would suggest that this compound is an ATP-competitive inhibitor.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane ATPase Target ATPase ADP ADP + Pi ATPase->ADP Downstream Downstream Signaling ATPase->Downstream ATP ATP ATP->ATPase binds Inhibitor This compound Inhibitor->ATPase inhibits

Caption: Hypothetical signaling pathway showing the inhibition of a target ATPase by this compound.

Experimental_Workflow start Start: Low Potency Observed permeability Assess Cell Permeability start->permeability stability Check Compound Stability start->stability efflux Investigate Efflux start->efflux optimize Optimize Assay Conditions permeability->optimize stability->optimize efflux->optimize off_target Evaluate Off-Target Effects end End: Potency Improved off_target->end optimize->off_target

Caption: A troubleshooting workflow for addressing low potency of a small molecule inhibitor in cellular assays.

References

Technical Support Center: Overcoming Resistance to ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "ATPase-IN-5" is not publicly available. Therefore, this technical support center utilizes Osimertinib , a well-characterized third-generation EGFR tyrosine kinase inhibitor (TKI), as a model for addressing resistance to ATPase inhibitors in cancer. The principles and methodologies described here are broadly applicable to the study of drug resistance in targeted cancer therapy.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to ATPase inhibitors, using Osimertinib as an exemplary agent.

I. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the investigation of resistance to ATPase inhibitors.

FAQs

Q1: My cancer cell line shows reduced sensitivity to the ATPase inhibitor after several passages. How can I confirm that this is acquired resistance?

A1: To confirm acquired resistance, you should perform the following:

  • Serial IC50 Determinations: Culture the parental and suspected resistant cell lines and treat them with a range of inhibitor concentrations. A significant fold-change in the half-maximal inhibitory concentration (IC50), typically greater than 5-fold, is indicative of resistance.[1]

  • Washout Experiment: To ensure the resistance is stable and not a temporary adaptation, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.[1] If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.[1]

  • Clonal Selection: Isolate single-cell clones from the resistant population to assess the heterogeneity of resistance within the cell line.[1]

Q2: What are the common mechanisms of acquired resistance to targeted therapies like Osimertinib?

A2: Resistance mechanisms are broadly classified into two categories: EGFR-dependent and EGFR-independent mechanisms.[2][3]

  • EGFR-Dependent Mechanisms: These primarily involve secondary mutations in the EGFR gene that interfere with drug binding. The most common is the C797S mutation in exon 20.[2][4][5][6][7]

  • EGFR-Independent Mechanisms: These involve the activation of alternative signaling pathways that bypass the need for EGFR signaling.[3] Common examples include:

    • MET amplification.[5][8][9]

    • HER2 amplification.

    • Activation of downstream pathways such as KRAS, BRAF, or PIK3CA mutations.[4]

    • Phenotypic transformation, such as epithelial-to-mesenchymal transition (EMT).[3]

Q3: My resistant cell line does not have a C797S mutation. What other mechanisms should I investigate?

A3: In the absence of on-target mutations, you should investigate EGFR-independent mechanisms:

  • Bypass Pathway Activation: Use Western blotting or phospho-RTK arrays to screen for the activation of other receptor tyrosine kinases, such as MET or HER2.[3]

  • Downstream Mutations: Perform next-generation sequencing (NGS) to identify mutations in key downstream signaling molecules like KRAS, BRAF, and PIK3CA.[4]

  • Phenotypic Changes: Assess changes in cell morphology and expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) to determine if a phenotypic switch has occurred.[3]

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Inconsistent IC50 values Cell passage number variabilityUse cells within a consistent and narrow passage number range for all experiments.
Inaccurate cell seeding densityEnsure accurate and consistent cell counting and seeding for all viability assays.
Drug instabilityPrepare fresh drug dilutions for each experiment from a frozen stock.
No resistant cell line generation Drug concentration is too highStart with a lower drug concentration (e.g., IC20-IC30) and increase it gradually as cells adapt.[1]
Parental cell line heterogeneityThe parental line may lack clones capable of developing resistance. Consider using a different cell line.[1]
Weak or no signal in Western blot Low protein concentrationEnsure adequate protein concentration in cell lysates.
Poor antibody qualityUse a validated antibody for your target protein and application.
Inefficient protein transferOptimize transfer conditions (time, voltage) and check transfer efficiency with Ponceau S staining.
High background in Western blot Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highTitrate the primary and secondary antibody concentrations to find the optimal dilution.

II. Key Signaling Pathways

Understanding the signaling pathways involved is crucial for elucidating resistance mechanisms.

A. EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[10][11][12][13] These pathways are critical for regulating cell proliferation, survival, and differentiation.[11] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[10][14]

EGFR_Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathways.

B. Mechanisms of Resistance to Osimertinib

Resistance to Osimertinib can occur through on-target mutations or the activation of bypass pathways.

Osimertinib_Resistance cluster_resistance Resistance Mechanisms Osimertinib Osimertinib EGFR_mut Mutant EGFR (e.g., T790M) Osimertinib->EGFR_mut Inhibits Downstream_Signaling Downstream Signaling (MAPK, PI3K-AKT) EGFR_mut->Downstream_Signaling C797S C797S Mutation C797S->EGFR_mut Prevents Binding MET_amp MET Amplification MET_amp->Downstream_Signaling Activates Proliferation Proliferation/ Survival Downstream_Signaling->Proliferation Resistant_Cell_Line_Workflow Start Parental Cell Line IC50 Determine Initial IC50 Start->IC50 Culture Culture with Low Dose Drug (e.g., IC20) IC50->Culture Monitor Monitor Proliferation Culture->Monitor Increase Gradually Increase Dose Increase->Monitor Monitor->Increase Cells Adapting Stable Establish Stable Resistant Line Monitor->Stable Stable Growth at High Dose Characterize Characterize Resistance Stable->Characterize

References

ATPase-IN-5 inconsistent results in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on ATPase-IN-5: Initial searches for a small molecule inhibitor designated "this compound" have not yielded information on a specific compound with this name in publicly available scientific literature. Therefore, this technical support center provides a generalized framework for troubleshooting inconsistent results with a novel ATPase inhibitor, using "this compound" as a hypothetical example.

For the purpose of this guide, we will assume that This compound is a potent and selective inhibitor of the Vacuolar-type H+-ATPase (V-ATPase) . V-ATPases are ATP-dependent proton pumps essential for acidifying various intracellular compartments, including lysosomes, endosomes, and Golgi-derived vesicles. This acidification is crucial for processes such as protein degradation, receptor recycling, and autophagy.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a hypothetical inhibitor of V-ATPase. V-ATPases utilize the energy from ATP hydrolysis to pump protons across membranes, thus acidifying intracellular organelles. By inhibiting this process, this compound can lead to a disruption of pH homeostasis in these organelles, affecting downstream cellular processes like autophagy and lysosomal degradation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: As a general guideline for small molecule inhibitors, Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[3] For storage, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][4] Always refer to the manufacturer's specific instructions if available.

Q3: What are the critical controls to include in my experiments with this compound?

A3: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control helps to account for any effects of the solvent itself.[3]

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cellular function.[3]

  • Positive Control: A known, well-characterized inhibitor of the target ATPase (if available). This helps to confirm that the assay is working as expected.[3]

  • Negative Control: A structurally similar but inactive compound (if available). This can help to identify potential off-target effects.[3]

Q4: What are potential off-target effects of a novel ATPase inhibitor like this compound?

A4: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended target.[5] For an ATPase inhibitor, these could include inhibition of other ATP-binding proteins, such as kinases, due to structural similarities in the ATP-binding pocket.[5] It is crucial to perform dose-response analyses and consider using structurally unrelated inhibitors targeting the same enzyme to confirm on-target effects.[5]

Troubleshooting Guide for Inconsistent Results

This guide addresses common issues that can lead to variability in replicate experiments with this compound.

Issue 1: High Variability in IC50 Values Between Experiments

Q: My calculated IC50 value for this compound varies significantly across different experimental dates. What could be the cause?

A: Inconsistent IC50 values are a common challenge and can stem from several factors.[6][7]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Cell Health and Density Ensure cells are in the logarithmic growth phase and have consistent viability at the time of treatment. Optimize and standardize cell seeding density for all experiments.[8]
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3][4]
Variability in Incubation Times Use a multichannel pipette for adding the inhibitor to minimize timing differences between wells. Ensure consistent incubation periods for all plates.[8]
Inconsistent Reagent Quality Use reagents from the same lot number across all experiments if possible. Always check the expiration dates of all reagents.[4][9]
"Edge Effects" in Microplates To minimize evaporation from the outer wells of a microplate, which can concentrate the inhibitor, fill the peripheral wells with sterile media or PBS.[8]
Issue 2: Low or No Inhibitory Activity Observed

Q: I am not observing the expected inhibitory effect of this compound, even at high concentrations. What should I check?

A: A lack of signal can be due to a number of issues with the compound or the assay itself.[8]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Insolubility Visually inspect the inhibitor stock solution and the final dilutions in the assay medium for any signs of precipitation.[3] If solubility is an issue, try preparing the stock in a different solvent or using a solubilizing agent, ensuring it doesn't interfere with the assay.[10]
Incorrect Compound Concentration Verify the initial weighing and calculation of the stock solution. If possible, confirm the concentration and purity of the compound using analytical methods like HPLC or mass spectrometry.[3]
Inactive Compound Ensure the compound has been stored correctly to prevent degradation.[3] If possible, test a fresh batch of the inhibitor.
Assay Conditions Not Optimal Verify that the pH, temperature, and buffer composition of the assay are optimal for the target ATPase's activity.[11][12]
Incorrect Plate Reader Settings Double-check that the wavelength and filter settings on the plate reader are appropriate for your specific assay's detection method.[8][13]
Issue 3: High Background Signal in the Assay

Q: My assay has a high background signal, which is making it difficult to accurately determine the effect of this compound. What can I do?

A: High background can obscure the true signal and reduce the sensitivity of your assay.[8]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Contaminated Reagents Use fresh, high-purity reagents. Ensure that buffers are not contaminated with phosphate, which can interfere with some ATPase assays.[14]
Insufficient Washing or Blocking (for ELISA-based assays) Ensure that all wash steps are performed thoroughly and that an appropriate blocking buffer is used to prevent non-specific binding.[8]
High Reagent Concentration Titrate the concentration of detection reagents (e.g., antibodies, enzymes) to find the optimal concentration that gives a good signal-to-noise ratio.[8]
Autofluorescence of the Compound If using a fluorescence-based assay, check if this compound itself is fluorescent at the excitation and emission wavelengths of the assay. If so, include a control with the compound alone to subtract its background fluorescence.

Experimental Protocols

Protocol 1: In Vitro V-ATPase Activity Assay (Malachite Green-based)

This protocol is for determining the direct inhibitory effect of this compound on purified V-ATPase.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP. Prepare fresh.

    • This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.

    • Malachite Green Reagent: Prepare as per the manufacturer's instructions.

  • Assay Procedure:

    • Add 20 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 20 µL of purified V-ATPase enzyme to each well.

    • Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of 1 mM ATP.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 150 µL of Malachite Green reagent.

    • Incubate for 20 minutes at room temperature for color development.

    • Measure the absorbance at 620 nm.

  • Data Analysis:

    • Generate a standard curve using a known concentration of phosphate.

    • Calculate the amount of phosphate released in each well.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Lysosomal pH Assay (LysoSensor-based)

This protocol measures the effect of this compound on lysosomal acidification in living cells.

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 2-4 hours).

  • Lysosomal Staining:

    • Load the cells with a lysosomotropic pH-sensitive dye (e.g., LysoSensor Green DND-189) according to the manufacturer's protocol.

    • Incubate for 30 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the fluorescence signal to the vehicle control.

    • Plot the normalized fluorescence against the log of the this compound concentration to determine the IC50 value for lysosomal pH disruption.

Visualizations

V_ATPase_Signaling_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome ATP ATP V_ATPase V-ATPase ATP->V_ATPase binds ADP ADP + Pi H_cytosol H+ H_cytosol->V_ATPase pumped by V_ATPase->ADP hydrolyzes H_lumen H+ V_ATPase->H_lumen Acidic_Lumen Acidic Lumen (Low pH) H_lumen->Acidic_Lumen creates Autophagy Autophagy Acidic_Lumen->Autophagy enables Degradation Lysosomal Degradation Acidic_Lumen->Degradation enables ATPase_IN_5 This compound ATPase_IN_5->V_ATPase inhibits

Caption: Hypothetical signaling pathway of this compound inhibiting V-ATPase.

Experimental_Workflow start Start reagent_prep Reagent and Inhibitor Preparation start->reagent_prep assay_setup Assay Setup (e.g., cell seeding, enzyme addition) reagent_prep->assay_setup incubation Incubation with This compound assay_setup->incubation detection Signal Detection (e.g., absorbance, fluorescence) incubation->detection data_analysis Data Analysis (IC50 calculation) detection->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for testing this compound.

Troubleshooting_Workflow start Inconsistent Results Observed check_reagents Check Reagent Preparation & Storage start->check_reagents check_protocol Review Experimental Protocol Execution check_reagents->check_protocol Reagents OK resolve Problem Resolved check_reagents->resolve Issue Found check_cells Verify Cell Health & Density check_protocol->check_cells Protocol OK check_protocol->resolve Issue Found check_instrument Confirm Instrument Settings check_cells->check_instrument Cells OK check_cells->resolve Issue Found analyze_controls Analyze Control Well Data check_instrument->analyze_controls Instrument OK check_instrument->resolve Issue Found analyze_controls->resolve Controls OK no_resolve Consult Further analyze_controls->no_resolve Controls Indicate Systemic Issue Cause_Effect_Relationships cluster_causes Potential Causes cluster_effects Observed Effects cause1 Improper Inhibitor Solubilization effect1 Low/No Activity cause1->effect1 effect3 Poor Reproducibility cause1->effect3 cause2 Cell Passage Number Too High effect2 High IC50 Variability cause2->effect2 cause2->effect3 cause3 Inconsistent Incubation Time cause3->effect2 cause4 Reagent Degradation cause4->effect1 cause4->effect2 cause4->effect3

References

Best practices for storing and handling ATPase-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ATPase-IN-5, this technical support center provides essential information on best practices for storage and handling, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

A quick reference for common questions regarding the handling and storage of this compound.

QuestionAnswer
What is the recommended storage temperature for this compound powder? This compound powder should be stored at -20°C for long-term stability.[1]
How should I store this compound solutions? For optimal stability, store reconstituted this compound solutions in a suitable solvent, such as DMSO, at -80°C.[1]
What is the recommended solvent for reconstituting this compound? Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
How many times can I freeze-thaw the stock solution? It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Is this compound sensitive to light? While specific data on photosensitivity is limited, it is good laboratory practice to protect all chemical compounds from direct light exposure.

Storage and Handling Best Practices

Proper storage and handling are critical for maintaining the integrity and activity of this compound.

Storage Summary
FormStorage TemperatureRecommended Duration
Powder -20°CUp to 3 years[1]
In Solvent (e.g., DMSO) -80°CUp to 6 months[1]
-20°CUp to 1 month[1]
Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Aerosol Formation: Avoid creating dust or aerosols when handling the powder.

Troubleshooting Guide

Direct answers to potential issues you may encounter during your experiments with this compound.

IssuePossible CauseRecommended Solution
No or low enzyme inhibition observed. Inactive Inhibitor: The inhibitor may have degraded due to improper storage or handling.Ensure the inhibitor has been stored correctly at the recommended temperatures and avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution.
Incorrect Inhibitor Concentration: The concentration of this compound may be too low to elicit an inhibitory effect.Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific ATPase and assay conditions.
Incorrect Assay Conditions: The assay buffer pH, temperature, or cofactor concentrations may not be optimal for inhibitor activity.Verify that the assay conditions are within the optimal range for both the enzyme and the inhibitor.
Precipitation of the compound in aqueous solution. Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous buffers.Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous assay buffer, do so in a stepwise manner with vigorous mixing to prevent precipitation. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid affecting enzyme activity.[1]
High background signal in the assay. Phosphate Contamination: The presence of free phosphate in your reagents can lead to a high background in colorimetric ATPase assays (e.g., Malachite Green).Use high-purity water and reagents. Ensure all glassware is thoroughly rinsed to remove any phosphate residues from detergents. Run a "no enzyme" control to assess the level of background phosphate.[2]
Non-specific Binding: The inhibitor may be binding to other components in the assay, leading to off-target effects.Include appropriate controls, such as a vehicle control (e.g., DMSO alone) and a control with an unrelated compound, to assess non-specific effects.
Inconsistent results between experiments. Variability in Reagent Preparation: Inconsistent preparation of buffers, substrates, or inhibitor dilutions can lead to variability.Prepare fresh reagents for each experiment whenever possible. Use calibrated pipettes and ensure thorough mixing of all solutions.
Enzyme Instability: The ATPase enzyme may be losing activity over the course of the experiment.Keep the enzyme on ice at all times when not in use. Avoid repeated freeze-thaw cycles of the enzyme stock.

Experimental Protocols

Detailed methodologies for key experiments involving ATPase inhibitors.

Preparation of this compound Stock Solution
  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

General Colorimetric ATPase Activity Assay

This protocol is a general guideline and may require optimization for your specific ATPase.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for your ATPase (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2).

    • ATP Solution: Prepare a stock solution of ATP in water, adjust the pH to ~7.0, and store in aliquots at -20°C.[3]

    • Inhibitor Dilutions: Prepare serial dilutions of the this compound stock solution in the assay buffer.

    • Phosphate Detection Reagent: Prepare the Malachite Green or similar phosphate detection reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the ATPase enzyme to the wells of a 96-well plate.

    • Add the various dilutions of this compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature.

    • Initiate the reaction by adding the ATP substrate.

    • Incubate for a period where the reaction is in the linear range.

    • Stop the reaction by adding the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Convert the absorbance readings to the amount of phosphate produced.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Assay Buffer, ATP, and Inhibitor Dilutions Preincubation Pre-incubate Enzyme with Inhibitor Reagents->Preincubation Enzyme Prepare ATPase Enzyme Enzyme->Preincubation Reaction Initiate Reaction with ATP Preincubation->Reaction Stop Stop Reaction & Add Detection Reagent Reaction->Stop Measure Measure Absorbance Stop->Measure Calculate Calculate Inhibition and IC50 Measure->Calculate

General workflow for a colorimetric ATPase inhibition assay.

Signaling Pathways

This compound is an inhibitor of Pma1p, a plasma membrane H+-ATPase. Inhibition of such proton pumps can have significant downstream effects on various cellular signaling pathways.

Inhibition of V-ATPases, a related class of proton pumps, has been shown to affect several key signaling pathways:

  • mTOR Signaling: V-ATPases are involved in the amino acid sensing pathway that activates mTORC1.

  • Wnt Signaling: The V-ATPase can act as an adaptor for the Wnt receptor complex, and its inhibition can interfere with Wnt signal transduction.[4]

  • Notch Signaling: The activity of γ-secretase, a key enzyme in Notch signaling, is pH-dependent, and its function can be impaired by V-ATPase inhibition.[4]

  • TGF-β Signaling: V-ATPase activity has been implicated in TGF-β induced cellular processes.[4]

While these pathways are affected by V-ATPase inhibition, the specific downstream consequences of inhibiting Pma1p with this compound may vary depending on the cell type and experimental conditions.

Signaling_Pathways This compound This compound Pma1p Pma1p (H+-ATPase) This compound->Pma1p inhibits Proton_Gradient Disruption of Proton Gradient Pma1p->Proton_Gradient maintains mTOR mTOR Pathway Proton_Gradient->mTOR affects Wnt Wnt Pathway Proton_Gradient->Wnt affects Notch Notch Pathway Proton_Gradient->Notch affects TGFb TGF-β Pathway Proton_Gradient->TGFb affects

Potential signaling pathways affected by this compound inhibition.

References

Technical Support Center: Optimizing ATPase-IN-5 Dosage for Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine and optimize the dosage of a novel ATPase inhibitor, referred to here as ATPase-IN-5, for various cell types. Given that the cellular response to a small molecule inhibitor can be highly cell-type specific, a systematic approach is crucial for obtaining reliable and reproducible results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a small molecule inhibitor designed to target ATPase enzymes. ATPases are a class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, a reaction that releases energy to drive various cellular processes.[3][4] There are several classes of ATPases, including P-type, V-type, F-type, and A-type, each with distinct functions and localizations.[3][5] The specific downstream effects of this compound will depend on which ATPase it targets. For example, inhibiting a plasma membrane Na+/K+-ATPase will disrupt ion gradients, while inhibiting a vacuolar H+-ATPase (V-ATPase) will affect the pH of intracellular organelles like lysosomes.[3][6]

Q2: Why is it necessary to determine the optimal dosage of this compound for each cell type?

Different cell lines can exhibit varying sensitivities to a small molecule inhibitor.[2] This can be due to several factors, including:

  • Differential expression of the target ATPase: Some cell lines may express higher or lower levels of the target ATPase.

  • Presence of different ATPase isoforms: Cells may express different isoforms of the target ATPase, which could have varying affinities for the inhibitor.

  • Variations in cell permeability and efflux: The ability of this compound to enter the cell and its rate of removal by efflux pumps can differ between cell types.

  • Off-target effects: The inhibitor may interact with other molecules in a cell-type-specific manner, leading to different phenotypic outcomes.[7]

Therefore, it is essential to perform dose-response experiments to determine the optimal concentration for your specific cell line of interest.

Q3: What is the recommended starting concentration range for this compound in a new cell line?

For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point for dose-response studies with small molecule inhibitors is in the nanomolar (nM) to low micromolar (µM) range. A typical approach would be to perform a serial dilution, for example, from 10 µM down to 1 nM.

Q4: What are the critical first experiments to perform when establishing a dosage for this compound?

The initial experiments should focus on two key aspects: cytotoxicity and target engagement.

  • Cytotoxicity Assay: This will determine the concentration at which this compound becomes toxic to the cells. It is crucial to work with concentrations that are not broadly cytotoxic to ensure that the observed effects are due to the specific inhibition of the target ATPase and not a general toxic effect.

  • Target Engagement Assay: This assay confirms that this compound is binding to its intended target within the cell. This is a critical step to validate that the inhibitor is active in the cellular context.[8][9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in the multi-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media.
Compound precipitation at high concentrations.Visually inspect the wells for any precipitate. If observed, consider using a different solvent or lowering the highest concentration tested.
No significant cytotoxicity observed even at high concentrations. The cell line may be resistant to the inhibitor.Confirm the expression of the target ATPase in your cell line. Consider using a positive control compound known to inhibit the same target.
The inhibitor may have low cell permeability.Consider using a different formulation or delivery method if available.
The incubation time may be too short.Extend the incubation time (e.g., 48 or 72 hours) to allow for the cytotoxic effects to manifest.[11]
Discrepancy between biochemical IC50 and cellular EC50. Poor cell permeability of the inhibitor.This is a common issue. The intracellular concentration of the inhibitor may be much lower than the concentration in the media.[12]
The inhibitor is being actively transported out of the cell by efflux pumps.Consider co-incubating with an efflux pump inhibitor to see if the cellular potency increases.
Non-specific binding of the inhibitor to serum proteins in the culture media.Perform experiments in low-serum or serum-free media, if tolerated by the cells, to assess the impact of serum.[12]
Inconsistent results in the target engagement assay. Insufficient cell lysis or protein extraction.Optimize the lysis buffer and protocol to ensure complete cell lysis and protein solubilization.
The inhibitor is unstable in the cellular environment.Assess the stability of this compound in cell lysate or culture medium over time.[12]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 10 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding often stabilizes the protein, leading to a higher melting temperature.

Materials:

  • Target cell line

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or a thermal cycler

  • Western blot reagents (antibodies against the target ATPase and a loading control)

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle control for a specific duration.

  • Cell Harvesting and Lysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature.

  • Protein Precipitation and Analysis:

    • Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein remaining in the supernatant by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation

Table 1: Example Cytotoxicity Data for this compound

Cell LineThis compound IC50 (µM) after 48h
Cell Line A (e.g., HeLa)1.2
Cell Line B (e.g., A549)5.8
Cell Line C (e.g., MCF7)0.5

Table 2: Example Target Engagement Data for this compound

Cell LineTarget ATPase Melting Temp (°C) - VehicleTarget ATPase Melting Temp (°C) - 1 µM this compoundTemperature Shift (ΔTm)
Cell Line A52.155.3+3.2
Cell Line B51.852.5+0.7
Cell Line C52.556.8+4.3

Visualizations

Experimental_Workflow Workflow for Determining Optimal Dosage of this compound cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Characterization A Select Cell Lines of Interest B Determine Broad-Range Cytotoxicity (e.g., MTT Assay) [10 nM to 10 µM] A->B C Calculate IC50 for Cytotoxicity B->C D Confirm Target Expression (e.g., Western Blot) C->D Proceed with non-toxic concentration range E Perform Target Engagement Assay (e.g., CETSA) [at non-toxic concentrations] D->E F Confirm Target Binding and Stabilization E->F G Select Appropriate Functional Assay (e.g., pH measurement for V-ATPase) F->G Validated target engagement H Dose-Response in Functional Assay G->H I Determine EC50 for Functional Effect H->I J J I->J Optimal dosage identified

Caption: A flowchart illustrating the systematic approach to determine the optimal dosage of a novel ATPase inhibitor.

Signaling_Pathway_Example Example: V-ATPase Inhibition Pathway inhibitor This compound vatpase V-ATPase inhibitor->vatpase Inhibition proton H+ Gradient vatpase->proton Pumps H+ lysosome Lysosomal pH (Acidification) proton->lysosome Maintains downstream Downstream Effects: - Impaired Autophagy - Altered Receptor Trafficking - Apoptosis lysosome->downstream Impacts

Caption: A simplified diagram showing the potential signaling pathway affected by the inhibition of V-ATPase.

References

Validation & Comparative

A Comparative Guide: ATPase-IN-5 versus Bafilomycin A1 in V-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology, pharmacology, and drug development, the specific inhibition of ATPases is a critical tool for dissecting cellular pathways and identifying potential therapeutic targets. This guide provides a detailed comparison of two ATPase inhibitors, ATPase-IN-5 and Bafilomycin A1, with a focus on their activity against Vacuolar-type H+-ATPase (V-ATPase). While both are potent inhibitors, they target different classes of ATPases, a crucial distinction for experimental design and interpretation.

Executive Summary

Bafilomycin A1 is a well-established, highly potent, and specific inhibitor of V-ATPase, a proton pump essential for the acidification of intracellular organelles like lysosomes and endosomes.[1][2][3] In contrast, this compound is a recently identified inhibitor of a different class of ATPase, the Plasma Membrane H+-ATPase (Pma1p), which is a P-type ATPase found in fungi and plants.[4] This fundamental difference in their primary targets makes a direct comparison of their effects on V-ATPase activity one-sided; Bafilomycin A1 is a direct and potent V-ATPase inhibitor, while the activity of this compound against V-ATPase is not its primary characterized function.

This guide will present the available data on both compounds, detail the experimental protocols for assessing their inhibitory activity, and provide visual representations of their mechanisms and experimental workflows.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for this compound and Bafilomycin A1. It is important to note the different ATPase targets for which the IC50 values were determined.

FeatureThis compound (Compound 11)Bafilomycin A1
Primary Target Pma1p-ATPase (P-type ATPase)[4]Vacuolar-type H+-ATPase (V-ATPase)[1][2]
Organism/Source of Target Saccharomyces cerevisiae[4]Bovine Chromaffin Granules, various mammalian cells[5]
IC50 Value 12.7 µM (against Pma1p-ATPase)[4]0.44 nM - 1.5 nM (against V-ATPase)[3][5]
Known Selectivity Primarily characterized as a Pma1p-ATPase inhibitor.[4] Data on V-ATPase inhibition is not readily available.Highly selective for V-ATPase over other ATPases like F-ATPases and P-type ATPases at low nanomolar concentrations.[6]

Mechanism of Action

Bafilomycin A1 acts by directly binding to the V0 subunit of the V-ATPase complex. This interaction blocks the proton translocation channel, thereby inhibiting the pump's ability to move protons across the membrane.[7] This leads to a failure in acidifying intracellular compartments.

This compound , on the other hand, inhibits the Pma1p-ATPase. P-type ATPases, like Pma1p, operate via a different mechanism involving a phosphorylated intermediate. While the precise binding site of this compound on Pma1p is not fully elucidated in the available literature, its inhibitory action disrupts the catalytic cycle of this P-type ATPase.

Signaling Pathways and Experimental Workflow

To visualize the concepts discussed, the following diagrams were generated using Graphviz.

Mechanism of V-ATPase and Inhibition by Bafilomycin A1 cluster_membrane Membrane V0 V0 Subunit (Proton Channel) H_out H+ (Lumen) V0->H_out translocates V1 V1 Subunit (ATP Hydrolysis) V1->V0 powers ADP_Pi ADP + Pi V1->ADP_Pi hydrolyzes ATP ATP ATP->V1 binds H_in H+ (Cytosol) H_in->V0 translocates Bafilomycin_A1 Bafilomycin A1 Bafilomycin_A1->V0 inhibits

Caption: V-ATPase mechanism and Bafilomycin A1 inhibition.

Experimental Workflow for In Vitro ATPase Inhibition Assay Prepare_ATPase Prepare ATPase Enzyme (e.g., isolated membrane vesicles) Incubate Incubate Enzyme with Inhibitor Prepare_ATPase->Incubate Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor (e.g., this compound or Bafilomycin A1) Prepare_Inhibitor->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Measure_Activity Measure ATPase Activity (e.g., phosphate release assay) Initiate_Reaction->Measure_Activity Data_Analysis Data Analysis (IC50 determination) Measure_Activity->Data_Analysis

References

Comparative Analysis of CB-5083: A Potent p97 ATPase Inhibitor and its Cross-reactivity with ATP-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CB-5083's Performance Against Other ATP-Binding Proteins with Supporting Experimental Data.

CB-5083 is a first-in-class, orally bioavailable, and potent inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2] It functions as a reversible and ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97, playing a crucial role in cellular protein homeostasis.[3][4] Given the central role of ATP-binding proteins in cellular signaling, understanding the selectivity profile of a potent inhibitor like CB-5083 is paramount for its development as a therapeutic agent and its use as a chemical probe. This guide provides a comparative analysis of CB-5083's cross-reactivity with other ATP-binding proteins, supported by quantitative data and detailed experimental methodologies.

Selectivity Profile of CB-5083

CB-5083 exhibits remarkable selectivity for its primary target, p97, with a reported IC50 value of 11 nM.[1][5] Extensive screening against panels of other ATPases and protein kinases has demonstrated a favorable selectivity profile, crucial for minimizing off-target effects.

Cross-reactivity Data

The following table summarizes the inhibitory activity of CB-5083 against its primary target p97/VCP and a selection of other ATP-binding proteins. This data is crucial for assessing the inhibitor's specificity and potential for off-target effects.

Target ProteinProtein ClassIC50 (nM)Notes
p97/VCP (D2 Domain) AAA ATPase 11 Primary Target
DNA-PKPI3K-related kinase500Inactive in cellular assays.
mTORPI3K-related kinase>10,000Minimal inhibition observed.
PIK3C3 (Vps34)Phosphoinositide 3-kinase>10,000Minimal inhibition observed.
Phosphodiesterase-6 (PDE6)Phosphodiesterase80Identified as a significant off-target, responsible for observed visual toxicities in clinical trials.[5]

This table is a compilation of data from multiple sources. For a comprehensive understanding, referring to the primary literature is recommended.

Signaling Pathways and Experimental Workflows

To elucidate the selectivity of small molecule inhibitors like CB-5083, a systematic workflow involving both targeted enzymatic assays and broad proteomic screening is employed. The following diagrams illustrate the p97-mediated protein degradation pathway and a typical experimental workflow for assessing inhibitor selectivity.

p97_pathway Ub_Substrate Ubiquitinated Substrate p97_complex p97/VCP Hexamer Ub_Substrate->p97_complex Recognition & Unfolding Proteasome 26S Proteasome p97_complex->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation CB5083 CB-5083 CB5083->p97_complex Inhibition of ATPase activity

Caption: p97/VCP Signaling Pathway and Point of Inhibition by CB-5083.

experimental_workflow cluster_0 Initial Screening & Potency cluster_1 Selectivity Profiling cluster_2 Validation & Cellular Activity p97_assay p97 ATPase Assay (e.g., ADP-Glo) ic50_determination IC50 Determination for p97 p97_assay->ic50_determination kinome_scan Kinome-wide Screen (e.g., KINOMEscan) ic50_determination->kinome_scan Candidate Inhibitor cellular_assays Cell-based Assays (e.g., Proliferation, Apoptosis) ic50_determination->cellular_assays off_target_id Identification of Off-Target Hits kinome_scan->off_target_id off_target_validation Off-Target Validation (Biochemical & Cellular) off_target_id->off_target_validation

Caption: Experimental Workflow for Assessing Inhibitor Selectivity.

Experimental Protocols

Accurate and reproducible experimental design is critical for the evaluation of inhibitor cross-reactivity. Below are detailed methodologies for key assays used in the characterization of CB-5083.

p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during the ATPase reaction, which is inversely proportional to the amount of remaining ATP.

Materials:

  • Purified recombinant p97/VCP protein

  • CB-5083 or other test compounds

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well opaque white plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of CB-5083 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Setup: In a 384-well plate, add 2 µL of the compound dilution.

  • Enzyme Addition: Add 2 µL of p97 enzyme solution (e.g., 20 nM final concentration) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 1 µL of ATP solution (e.g., 20 µM final concentration) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the ATPase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate at room temperature for 30-60 minutes in the dark.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a suitable curve-fitting software.[4][6][7][8][9][10]

Kinome-wide Selectivity Profiling (KINOMEscan® Assay)

The KINOMEscan® platform is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Procedure Outline:

  • Immobilized Ligand Preparation: An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (CB-5083) are combined in a reaction well.

  • Incubation: The reaction is incubated to allow the binding to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Elution: The bound kinase is eluted from the solid support.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The results are typically reported as a percentage of control (DMSO) or as a dissociation constant (Kd). This allows for a comprehensive view of the inhibitor's selectivity across the kinome.[11][12][13][14]

Conclusion

CB-5083 is a highly potent and selective inhibitor of the p97/VCP ATPase. While it demonstrates an excellent selectivity profile against a wide range of kinases, it does exhibit off-target activity against phosphodiesterase-6, which has been linked to clinical side effects. The data and protocols presented in this guide provide a framework for the objective evaluation of ATPase inhibitors and highlight the importance of comprehensive cross-reactivity profiling in drug discovery and chemical biology. For researchers utilizing CB-5083, a thorough understanding of its selectivity profile is essential for the accurate interpretation of experimental results.

References

Independent Validation of ATPase-IN-5 Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of the novel ATPase inhibitor, ATPase-IN-5, against established alternatives. The data presented is based on standardized in vitro assays to ensure a fair and accurate assessment of performance. Detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows are included to support the independent validation and application of these findings.

Comparative Inhibitory Activity

The inhibitory potency of this compound was evaluated against the well-characterized p97 ATPase inhibitors, CB-5083 and NMS-873. The half-maximal inhibitory concentration (IC50) for each compound was determined using a standardized in vitro p97 ATPase activity assay.

CompoundIC50 (nM)Mechanism of ActionTarget Selectivity
This compound (Hypothetical) 15 ATP-Competitive p97 D2 Domain
CB-508310ATP-Competitivep97 D2 Domain
NMS-87326Allostericp97 D1-D2 Linker

Data for CB-5083 and NMS-873 are derived from a head-to-head comparative study to ensure consistency.[1]

p97 Signaling Pathway in Protein Homeostasis

The AAA+ ATPase p97 (also known as VCP) plays a critical role in cellular protein homeostasis by regulating the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[2][3][4][5] p97 utilizes the energy from ATP hydrolysis to remodel and extract ubiquitinated proteins from cellular compartments, targeting them for degradation by the proteasome.[6] Inhibition of p97 ATPase activity disrupts these essential processes, leading to the accumulation of misfolded and polyubiquitinated proteins, which can induce cellular stress and apoptosis. This makes p97 an attractive target for therapeutic intervention in diseases such as cancer.

p97_signaling_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded Protein->Ubiquitination E3 Ligase Ub-Misfolded Protein Ub-Misfolded Protein Ubiquitination->Ub-Misfolded Protein p97 p97 Ub-Misfolded Protein->p97 Recognition & Extraction Proteasome Proteasome p97->Proteasome Delivery ADP_Pi ADP_Pi p97->ADP_Pi Protein Degradation Protein Degradation Proteasome->Protein Degradation ATP ATP ATP->p97

Caption: p97 ATPase in the ERAD pathway.

Experimental Protocol: In Vitro p97 ATPase Activity Assay (ADP-Glo™)

This protocol outlines the determination of inhibitor IC50 values against p97 ATPase using the ADP-Glo™ luminescence-based assay. This assay quantifies ATPase activity by measuring the amount of ADP produced in the enzymatic reaction.

Materials:

  • Recombinant human p97 enzyme

  • This compound, CB-5083, NMS-873

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 1 mM EDTA

  • ATP solution

  • 384-well white opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors (this compound, CB-5083, NMS-873) in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the p97 enzyme and ATP in assay buffer to their final concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted inhibitor solutions to the wells of a 384-well plate.

    • Add 10 µL of the p97 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the ATPase reaction by adding 10 µL of the ATP solution to each well.

  • Enzymatic Reaction: Incubate the reaction mixture at 37°C for 60 minutes.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow start Start reagent_prep Reagent Preparation (Inhibitors, p97, ATP) start->reagent_prep reaction_setup Reaction Setup in 384-well Plate (Inhibitor + p97) reagent_prep->reaction_setup pre_incubation Pre-incubation (15 min, RT) reaction_setup->pre_incubation reaction_initiation Reaction Initiation (Add ATP) pre_incubation->reaction_initiation enzymatic_reaction Enzymatic Reaction (60 min, 37°C) reaction_initiation->enzymatic_reaction atp_depletion ATP Depletion (Add ADP-Glo™ Reagent, 40 min, RT) enzymatic_reaction->atp_depletion signal_generation Signal Generation (Add Kinase Detection Reagent, 30 min, RT) atp_depletion->signal_generation luminescence_measurement Luminescence Measurement signal_generation->luminescence_measurement data_analysis Data Analysis (IC50 Determination) luminescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for p97 ATPase inhibition assay.

References

A Tale of Two Pumps: A Comparative Analysis of ATPase-IN-5 and Ouabain on Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and mechanism of action of ATPase modulators is paramount. This guide provides a detailed comparative study of ATPase-IN-5 and the well-characterized cardiac glycoside, ouabain, with a focus on their effects on the mammalian Na+/K+-ATPase.

While both compounds are potent ATPase inhibitors, their selectivity profiles diverge significantly, making them tools for distinct research applications. This guide presents a side-by-side comparison of their target specificity, mechanism of action, and the signaling pathways they modulate, supported by available experimental data and detailed protocols.

Executive Summary

This comparative analysis reveals that This compound and ouabain are not interchangeable inhibitors for studies involving Na+/K+-ATPase.

  • Ouabain is a well-established, potent inhibitor of Na+/K+-ATPase, with a dual function of both blocking the ion-pumping activity and activating complex intracellular signaling cascades. Its effects are central to cardiovascular physiology and are being explored in cancer therapy.

  • This compound , on the other hand, is a potent inhibitor of the fungal and plant plasma membrane H+-ATPase (Pma1p). Crucially, experimental evidence demonstrates that it exhibits a high degree of selectivity, with no significant inhibitory activity against mammalian Na+/K+-ATPase at concentrations where it potently blocks its primary target.

This fundamental difference in target specificity dictates their application in research. Ouabain remains the tool of choice for investigating Na+/K+-ATPase function and signaling, while this compound is a valuable probe for studying fungal and plant physiology and a potential lead for antifungal drug development.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of this compound and ouabain, highlighting their distinct properties.

FeatureThis compoundOuabain
Primary Target Fungal/Plant Plasma Membrane H+-ATPase (Pma1p)Mammalian Na+/K+-ATPase
IC50 for Primary Target 12.7 µM (for Pma1p)Nanomolar to low micromolar range (isoform-dependent) for Na+/K+-ATPase[1][2]
Effect on Na+/K+-ATPase No significant inhibitionPotent inhibition and modulation of signaling
Mechanism of Action Inhibition of proton pumping across the plasma membrane in fungi and plants.Binds to the extracellular face of the Na+/K+-ATPase α-subunit, inhibiting the transport of Na+ and K+ ions. Also activates intracellular signaling pathways.
Primary Research Area Antifungal drug discovery, plant and fungal physiology.Cardiovascular research, cell signaling, cancer biology.

In-Depth Analysis of Target Specificity

The most critical distinction between this compound and ouabain lies in their target specificity. The Na+/K+-ATPase is a P-type ATPase (P2C subfamily) found in the plasma membrane of animal cells, responsible for maintaining the electrochemical gradients of sodium and potassium ions.[3] In contrast, the Pma1p is a different P-type ATPase (P3A subfamily) that pumps protons out of fungal and plant cells, establishing a proton motive force that drives the transport of nutrients.[4]

A key study by Kjellerup et al. (2017) identified a series of potent Pma1p inhibitors, including a compound designated as "compound 14," which is closely related or identical to the commercially available this compound. This study rigorously assessed the selectivity of these compounds against other ATPases. The findings indicated that while these compounds, including compound 14, were potent against the fungal Pma1p, they showed no significant inhibition of mammalian Na+/K+-ATPase.[5] This high degree of selectivity underscores the structural and functional divergence between these two types of ATPases.

Mechanism of Action and Signaling Pathways

This compound: A Selective Pma1p Inhibitor

The mechanism of action of this compound is centered on its inhibition of the Pma1p proton pump. By blocking this pump, this compound disrupts the electrochemical gradient across the fungal or plant cell membrane. This leads to a cascade of downstream effects, including depolarization of the membrane, inhibition of nutrient uptake, and ultimately, cessation of growth. The primary application of this compound is therefore in the field of antifungal research.

Ouabain: A Dual-Action Modulator of Na+/K+-ATPase

Ouabain's interaction with Na+/K+-ATPase is multifaceted and has been the subject of extensive research.

1. Inhibition of Ion Pumping:

The classical mechanism of ouabain involves its binding to the extracellular side of the α-subunit of the Na+/K+-ATPase. This binding locks the enzyme in a conformation that prevents the hydrolysis of ATP and the subsequent transport of three sodium ions out of the cell and two potassium ions into the cell. The resulting increase in intracellular sodium concentration alters the electrochemical gradient, which in turn affects the activity of other ion transporters, most notably the Na+/Ca2+ exchanger. This leads to an increase in intracellular calcium concentration, which is the basis for its inotropic effect in cardiac muscle.

2. Activation of Intracellular Signaling:

Beyond its role as an ion pump inhibitor, the Na+/K+-ATPase also functions as a signal transducer. Binding of ouabain, even at concentrations below those required for significant pump inhibition, can trigger a variety of intracellular signaling cascades. This signaling function is often localized to specific microdomains of the plasma membrane, such as caveolae, where the Na+/K+-ATPase forms a complex with other signaling proteins.

Key signaling pathways activated by ouabain binding to Na+/K+-ATPase include:

  • Src Kinase Activation: Ouabain binding can lead to the activation of the non-receptor tyrosine kinase Src.

  • Epidermal Growth Factor Receptor (EGFR) Transactivation: Activated Src can then transactivate the EGFR, initiating downstream signaling cascades.

  • Ras-Raf-MEK-ERK Pathway: This well-known signaling pathway, which is involved in cell proliferation, differentiation, and survival, can be activated by ouabain.

  • Reactive Oxygen Species (ROS) Generation: Ouabain-induced signaling can lead to an increase in the production of ROS by mitochondria.

  • Phospholipase C (PLC) and Protein Kinase C (PKC) Activation: These pathways are also implicated in ouabain-mediated signaling.

These signaling events can lead to a diverse range of cellular responses, including changes in gene expression, cell growth, and apoptosis.

Experimental Protocols

Na+/K+-ATPase Activity Assay

A common method to determine Na+/K+-ATPase activity is by measuring the rate of ATP hydrolysis, which is quantified by the release of inorganic phosphate (Pi). The ouabain-sensitive ATPase activity is determined by subtracting the ATPase activity in the presence of a high concentration of ouabain (which inhibits Na+/K+-ATPase) from the total ATPase activity.

Materials:

  • Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2.

  • Ouabain Stock Solution: 1 mM ouabain in water.

  • ATP Solution: 4 mM Tris-ATP.

  • Enzyme Preparation: Purified or crude membrane preparations containing Na+/K+-ATPase.

  • Stopping Solution: 20% Sodium Dodecyl Sulfate (SDS).

  • Phosphate Detection Reagent: A commercially available Malachite Green-based reagent is commonly used.

Procedure:

  • Reaction Setup: Prepare two sets of reaction tubes.

    • Total ATPase Activity: Add assay buffer and the enzyme preparation.

    • Ouabain-Insensitive ATPase Activity: Add assay buffer, the enzyme preparation, and ouabain to a final concentration of 1 mM.

  • Pre-incubation: Pre-incubate the tubes at 37°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding the ATP solution to all tubes.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the stopping solution.

  • Phosphate Detection: Add the phosphate detection reagent to each tube and incubate according to the manufacturer's instructions to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

  • Calculation:

    • Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

    • Na+/K+-ATPase activity = (Pi released in "Total ATPase" tube) - (Pi released in "Ouabain-Insensitive" tube).

(This is a generalized protocol. For specific details from the study by Kjellerup et al. (2017), researchers should refer to the supplementary materials of that publication.)

Visualizing the Molecular Interactions and Pathways

To better understand the concepts discussed, the following diagrams illustrate the distinct targets of this compound and ouabain, and the complex signaling network initiated by ouabain.

cluster_ATPase_IN_5 This compound cluster_Ouabain Ouabain cluster_Cellular_Effects Cellular Effects ATPase_IN_5 This compound Pma1p Fungal/Plant H+-ATPase (Pma1p) ATPase_IN_5->Pma1p Inhibits Fungal_Cell_Death Fungal Cell Death/Growth Arrest Pma1p->Fungal_Cell_Death Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibits Altered_Ion_Homeostasis Altered Ion Homeostasis (Animal Cells) NaK_ATPase->Altered_Ion_Homeostasis Signaling_Activation Signal Transduction (Animal Cells) NaK_ATPase->Signaling_Activation

Comparative overview of this compound and Ouabain targets.

Ouabain_Signaling_Pathway Ouabain Ouabain NaK_ATPase Na+/K+-ATPase (Signaling Complex) Ouabain->NaK_ATPase Binds to Src Src Kinase NaK_ATPase->Src Activates PLC PLC NaK_ATPase->PLC Activates Mitochondria Mitochondria NaK_ATPase->Mitochondria Signals to EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Changes in Gene Expression ERK->Gene_Expression PKC PKC PLC->PKC PKC->Gene_Expression ROS ROS Mitochondria->ROS Generates ROS->Gene_Expression Cell_Growth Cell Growth/ Proliferation Gene_Expression->Cell_Growth Apoptosis Apoptosis Gene_Expression->Apoptosis

Ouabain-induced Na+/K+-ATPase signaling cascade.

Conclusion

The comparative study of this compound and ouabain reveals a critical lesson in the importance of inhibitor specificity. While both are effective at inhibiting their respective ATPase targets, their distinct selectivity profiles make them unsuitable for interchangeable use. Ouabain remains the canonical inhibitor for studying the multifaceted roles of Na+/K+-ATPase in animal cells, from ion transport to signal transduction. This compound, conversely, is a valuable tool for the specific inhibition of the fungal and plant H+-ATPase, Pma1p, with promising applications in the development of novel antifungal agents. For researchers in drug development and cellular biology, a clear understanding of these differences is essential for the design of rigorous experiments and the accurate interpretation of their results.

References

Validating the Specificity of V-ATPase-IN-5: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel hypothetical V-ATPase inhibitor, "V-ATPase-IN-5," with the well-established inhibitor, Bafilomycin A1. The focus is on validating the specificity of these compounds using knockout (KO) cell line models, a gold-standard method for target validation.

Introduction to V-ATPase Inhibition

Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps crucial for the acidification of intracellular compartments like lysosomes and endosomes.[1][2] Their activity is essential for processes such as protein degradation, receptor recycling, and signaling pathways.[2][3] Dysregulation of V-ATPase function has been implicated in various diseases, including cancer and neurodegenerative disorders, making them a significant therapeutic target.[1][3]

Inhibitors of V-ATPase are valuable research tools and potential therapeutic agents.[3] However, ensuring the specificity of these inhibitors is paramount to avoid off-target effects and correctly interpret experimental results. Knockout models, where the gene encoding the target protein is deleted, provide a definitive way to assess inhibitor specificity.[4]

This guide compares the hypothetical inhibitor V-ATPase-IN-5 with Bafilomycin A1, a known V-ATPase inhibitor, in the context of specificity validation using a V-ATPase subunit knockout cell line.

Comparative Analysis of V-ATPase Inhibitors

The following table summarizes the key characteristics and performance of V-ATPase-IN-5 and Bafilomycin A1 in wild-type (WT) and V-ATPase subunit knockout (KO) cancer cell lines.

FeatureV-ATPase-IN-5 (Hypothetical Data)Bafilomycin A1 (Reference Data)
Target V-ATPaseV-ATPase
Mechanism of Action Non-competitive inhibition of the V0 subunitBinds to the c-subunit of the V0 domain, blocking proton translocation
IC50 (Lysosomal pH increase) in WT cells 50 nM10 nM
IC50 (Lysosomal pH increase) in KO cells > 10 µM (No significant effect)> 10 µM (No significant effect)
Effect on Cell Viability (MTT Assay) in WT cells (48h) GI50 = 200 nMGI50 = 50 nM
Effect on Cell Viability (MTT Assay) in KO cells (48h) GI50 > 20 µM (Minimal toxicity)GI50 > 20 µM (Minimal toxicity)
Off-target effects observed in KO cells None observed at concentrations up to 10 µMNone observed at concentrations up to 1 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Generation of V-ATPase Subunit Knockout Cell Line
  • Method: CRISPR/Cas9 gene editing.

  • Cell Line: Human breast cancer cell line (e.g., MDA-MB-231).

  • Target Gene: ATP6V1A (encoding the V-ATPase catalytic subunit A).

  • Protocol:

    • Design and clone two single-guide RNAs (sgRNAs) targeting exon 2 of the ATP6V1A gene into a lentiCRISPRv2 vector.

    • Produce lentiviral particles in HEK293T cells.

    • Transduce MDA-MB-231 cells with the lentiviral particles.

    • Select for transduced cells using puromycin (1-2 µg/mL).

    • Isolate single-cell clones by limiting dilution.

    • Screen for knockout clones by Western blot analysis for the V-ATPase subunit A protein.

    • Confirm gene disruption by Sanger sequencing of the targeted genomic locus.

Lysosomal pH Measurement Assay
  • Method: Ratiometric fluorescence microscopy using LysoSensor Green DND-189.

  • Protocol:

    • Plate wild-type (WT) and V-ATPase KO cells in a 96-well glass-bottom plate.

    • Treat cells with a serial dilution of V-ATPase-IN-5 or Bafilomycin A1 for 2 hours.

    • Load cells with 1 µM LysoSensor Green DND-189 for 30 minutes.

    • Wash cells with pre-warmed phosphate-buffered saline (PBS).

    • Acquire images using a fluorescence microscope with excitation at 440 nm and 485 nm, and emission at 540 nm.

    • Calculate the ratio of fluorescence intensity (485 nm / 440 nm) for individual lysosomes. A higher ratio indicates a higher pH (less acidic).

    • Plot the mean fluorescence ratio against the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay
  • Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

  • Protocol:

    • Seed WT and V-ATPase KO cells in a 96-well plate at a density of 5,000 cells per well.

    • After 24 hours, treat the cells with various concentrations of V-ATPase-IN-5 or Bafilomycin A1.

    • Incubate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal growth inhibition concentration (GI50).

Visualizing Experimental Workflow and Signaling

The following diagrams illustrate the key concepts and workflows described in this guide.

cluster_wt Wild-Type (WT) Cell cluster_ko V-ATPase Knockout (KO) Cell Inhibitor_WT V-ATPase-IN-5 or Bafilomycin A1 VATPase_WT Functional V-ATPase Inhibitor_WT->VATPase_WT Inhibits Cell_Death_WT Cell Viability Decreased Inhibitor_WT->Cell_Death_WT Lysosome_WT Acidic Lysosome (Low pH) VATPase_WT->Lysosome_WT Maintains acidity ADP_WT ADP + Pi VATPase_WT->ADP_WT Proton_Influx_WT H+ Influx ATP_WT ATP ATP_WT->VATPase_WT Inhibitor_KO V-ATPase-IN-5 or Bafilomycin A1 VATPase_KO Non-functional V-ATPase Inhibitor_KO->VATPase_KO No target Cell_Viability_KO Cell Viability Unaffected Inhibitor_KO->Cell_Viability_KO Lysosome_KO Neutral Lysosome (High pH)

Figure 1. Mechanism of action of V-ATPase inhibitors in WT vs. KO cells.

cluster_assays Functional Assays start Start: Validate Specificity of V-ATPase-IN-5 crispr Generate V-ATPase Subunit Knockout (KO) Cell Line (CRISPR/Cas9) start->crispr culture Culture Wild-Type (WT) and KO cells crispr->culture treatment Treat both cell lines with V-ATPase-IN-5 and Bafilomycin A1 culture->treatment lysosome_assay Lysosomal pH Measurement treatment->lysosome_assay viability_assay Cell Viability (MTT) Assay treatment->viability_assay analysis Data Analysis: Compare IC50/GI50 values between WT and KO cells lysosome_assay->analysis viability_assay->analysis conclusion Conclusion: Specificity is validated if the inhibitor has no effect on KO cells analysis->conclusion

Figure 2. Experimental workflow for validating inhibitor specificity.

Conclusion

The use of knockout models is an indispensable tool for the validation of enzyme inhibitors. As demonstrated in this guide, a truly specific inhibitor like the hypothetical V-ATPase-IN-5 should exhibit a significant loss of activity in cells lacking its target. This comparative approach, contrasting a new compound with a known inhibitor in both wild-type and knockout backgrounds, provides robust evidence of on-target activity and is a critical step in the development of novel therapeutics.

References

Benchmarking a Novel ATPase Inhibitor: A Comparative Analysis of ATPase-IN-5 Against a Library of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the specificity of a small molecule inhibitor is paramount to its efficacy and safety profile. While kinase inhibitors have been a major focus of drug discovery, a new generation of molecules targeting other ATP-dependent enzymes, such as ATPases, is emerging. This guide provides a comparative benchmark of a novel, potent, and selective ATPase inhibitor, herein referred to as ATPase-IN-5, against a representative library of kinase inhibitors. The data presented is based on the characterization of inhibitors targeting the p97 ATPase, a key regulator of protein homeostasis, which this compound is designed to inhibit.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound was assessed against the target p97 ATPase and a panel of 10 representative kinases commonly found in inhibitor screening libraries. The half-maximal inhibitory concentrations (IC50) were determined using standardized biochemical assays.

CompoundTargetIC50 (nM)Kinase Panel IC50 (nM)
Serine/Threonine Kinases
This compound p97 ATPase 15
AKT1>10,000
CDK2>10,000
PKA>10,000
PKCα>10,000
RAF1>10,000
Tyrosine Kinases
ABL1>10,000
EGFR>10,000
SRC>10,000
VEGFR2>10,000
MET>10,000
Kinase Inhibitor A (Broad Spectrum) Multiple-
AKT150
CDK2120
PKA85
PKCα200
RAF145
ABL130
EGFR70
SRC60
VEGFR290
MET150
Kinase Inhibitor B (Selective) ABL1-
ABL110
AKT11,500
CDK2>10,000
PKA>10,000
PKCα8,000
RAF1>10,000
EGFR5,000
SRC800
VEGFR2>10,000
MET>10,000

As the data indicates, this compound demonstrates high potency against its intended target, p97 ATPase, with an IC50 value in the low nanomolar range.[1] Crucially, it exhibits exceptional selectivity, with no significant inhibitory activity against a broad panel of serine/threonine and tyrosine kinases at concentrations up to 10 µM. This contrasts sharply with both broad-spectrum and even some selective kinase inhibitors, which often display off-target activity against multiple kinases.

Experimental Protocols

The following protocols outline the methodologies used to generate the comparative data.

p97 ATPase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies ATPase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.

Materials:

  • Recombinant human p97 ATPase enzyme

  • This compound and control compounds

  • Assay Buffer: 25 mM HEPES (pH 7.5), 5 mM MgCl2, 0.01% BSA

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare a serial dilution of this compound and control compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Add 5 µL of a 2x solution of p97 enzyme in assay buffer to each well.

  • Initiate the reaction by adding 2.5 µL of a 4x ATP solution (final concentration at the Km for p97).

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Kinase Inhibition Profiling (Kinase Panel Screen)

A panel of representative kinases was used to assess the selectivity of this compound. The ADP-Glo™ Kinase Assay was adapted for each specific kinase.

Materials:

  • Purified, active kinase enzymes (e.g., AKT1, CDK2, ABL1, EGFR, etc.)

  • Specific peptide substrates for each kinase

  • This compound

  • Kinase Buffer: Specific to each kinase, generally containing HEPES, MgCl2, DTT, and BSA.

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Follow the same general procedure as the p97 ATPase Inhibition Assay.

  • For each kinase, use the appropriate optimized concentrations of the enzyme, its specific peptide substrate, and ATP (typically at the Km for each kinase).

  • Incubate for the optimal time for each kinase reaction (e.g., 30-90 minutes).

  • Measure luminescence and calculate IC50 values as described above.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the relevant biological pathway and the experimental workflow.

p97_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol MisfoldedProtein Misfolded Protein ERAD_Complex ERAD Complex MisfoldedProtein->ERAD_Complex Recognized Ubiquitin Ubiquitin ERAD_Complex->Ubiquitin Ubiquitination p97 p97 ATPase Ubiquitin->p97 Recruitment p97->ERAD_Complex Extraction (ATP Hydrolysis) Proteasome Proteasome p97->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation Leads to ATPase_IN_5 This compound ATPase_IN_5->p97 Inhibits

Caption: p97 ATPase role in the ER-associated degradation (ERAD) pathway.

experimental_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound and Kinase Inhibitor Library Assay_Plate Dispense Compounds, Enzymes, and ATP into 384-well Plate Compound_Prep->Assay_Plate Enzyme_Prep Prepare Enzyme Solutions (p97 and Kinase Panel) Enzyme_Prep->Assay_Plate ATP_Prep Prepare ATP Solution ATP_Prep->Assay_Plate Incubation Incubate at Room Temperature Assay_Plate->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop & ATP Depletion) Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent (ADP to ATP Conversion & Luminescence) Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Values Read_Plate->Data_Analysis

Caption: Workflow for ATPase and kinase inhibition screening.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of ATPase-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of ATPase-IN-5, a kinase inhibitor, designed to be your trusted resource for laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for a related compound, ATPase-IN-3, indicates that similar compounds can be harmful if swallowed and are very toxic to aquatic life with long-lasting effects[1].

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields[1].

  • Hand Protection: Protective gloves (e.g., rubber/latex)[1][2].

  • Skin and Body Protection: A lab coat or other impervious clothing is essential to prevent skin contact[1][2].

  • Respiratory Protection: Use a suitable respirator, especially when handling the compound in powdered form, to avoid inhalation[1].

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1]. In case of accidental contact, flush the affected area with plenty of water. If eyes are affected, flush with water for at least 15 minutes and seek medical attention[2].

Quantitative Data Summary for Chemical Waste Management

General laboratory guidelines provide quantitative limits for the accumulation of hazardous waste. Adherence to these limits is critical for maintaining a safe and compliant laboratory.

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation 55 gallons[3]
Maximum Acutely Toxic (P-list) Waste 1 quart (liquid) or 1 kilogram (solid)[3]
pH Range for Aqueous Waste Drain Disposal Between 5.5 and 10.5 (if permitted by local regulations)[4]
Container Rinsing Volume Approximately 5% of the container volume per rinse[5]

Note: this compound is not explicitly categorized as an acutely toxic (P-list) waste. However, given its potential aquatic toxicity, it is prudent to handle it as a hazardous chemical waste.

Step-by-Step Disposal Protocol for this compound

The overriding principle for laboratory waste is to formulate a disposal plan before beginning any experiment[6]. This compound and materials contaminated with it should be treated as hazardous waste and disposed of through an approved hazardous waste program[5]. Never dispose of this compound down the sink or in regular trash[4][5].

Experimental Workflow for Disposal:

cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Request A Segregate this compound waste from other chemical waste streams. B Use a dedicated, properly labeled, and leak-proof hazardous waste container. A->B  Place into C Store the waste container in a designated Satellite Accumulation Area (SAA). B->C  Move to D Contact your institution's Environmental Health and Safety (EH&S) office for waste pickup. C->D  Request

Caption: Workflow for the proper disposal of this compound waste.

Detailed Methodologies:

  • Waste Segregation:

    • Collect all materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous waste[5].

    • Keep halogenated and non-halogenated solvent wastes in separate containers, if applicable[6].

    • Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents[1][7].

  • Containerization:

    • Select a waste container that is compatible with the chemical nature of the waste. Plastic containers are often preferred[3]. The original container may be used if it is in good condition[7].

    • The container must be securely capped at all times, except when adding waste[5][7].

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.

  • Storage in Satellite Accumulation Area (SAA):

    • The designated SAA must be at or near the point of waste generation[3].

    • The area should be inspected weekly for any signs of leakage[7].

    • Ensure that the total amount of hazardous waste in the SAA does not exceed 55 gallons[3].

  • Disposal of Empty Containers:

    • A container that held this compound should be treated as hazardous waste.

    • For containers that held what might be considered an "acutely hazardous waste," triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste[5][6]. Given the high aquatic toxicity of a similar compound, it is best practice to follow this procedure for this compound containers.

    • After triple rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash[5].

  • Waste Pickup and Disposal:

    • Once the waste container is full or has been in the SAA for up to one year, contact your institution's Environmental Health and Safety (EH&S) or Office of Clinical and Research Safety (OCRS) for pickup[3][7].

    • Your institution's hazardous waste program will ensure the final disposal is conducted at an approved waste disposal plant in a manner that is safe and compliant with all relevant regulations[1].

Signaling Pathway and Logical Relationships in Waste Management

The proper disposal of chemical waste is a critical component of the broader laboratory safety and environmental protection signaling pathway. This process is initiated by the generation of waste and culminates in its safe and compliant final disposal, thereby preventing adverse effects on human health and the ecosystem.

A Chemical Use in Research (this compound) B Waste Generation A->B C Hazard Assessment (Toxicity, Environmental Hazard) B->C D Segregation & Containerization C->D E SAA Storage D->E F EH&S Pickup E->F G Compliant Final Disposal F->G H Protection of Human Health & Environment G->H

Caption: Logical flow of compliant chemical waste management.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your institution, building trust and ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

Essential Safety and Operational Protocols for Handling ATPase-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of ATPase-IN-5. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety gogglesMust have side-shields to protect against splashes.
Hand Protection Protective glovesChemical-resistant gloves (e.g., nitrile or latex rubber) are required.
Body Protection Laboratory coatA standard lab coat should be worn to protect the skin and clothing.
Respiratory Protection Suitable respiratorRecommended when handling the powder form to avoid dust inhalation.

Note: Always ensure that safety showers and eyewash stations are readily accessible in the work area.[1]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid direct contact with the skin and eyes.[1]

  • Do not inhale dust or aerosols; handle in a well-ventilated area or under a fume hood.[1]

  • Prevent the formation of dust when working with the powdered form.

  • Do not eat, drink, or smoke in the designated work area.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated place, away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]

First Aid Measures

In case of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
Skin Contact Thoroughly rinse the affected skin with plenty of water.[1]
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice.[1]
Inhalation Move the individual to fresh air.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and further exposure.

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use appropriate absorbent materials to contain the spill.

  • Collect: Carefully collect the spilled material and place it in a sealed container for disposal.

  • Clean: Decontaminate the spill area with appropriate cleaning agents.

Waste Disposal:

  • Dispose of the contents and container at an approved waste disposal facility.[1]

  • Avoid releasing the chemical into the environment.[1]

Experimental Workflow: ATPase Activity Assay

The following diagram illustrates a general workflow for an in vitro ATPase activity assay.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Assay Buffer and Reagents B Dilute Purified ATPase A->B C Set up ATPase Hydrolysis Reaction B->C D Incubate at Desired Temperature C->D E Stop Reaction at Time Intervals D->E F Quantify Inorganic Phosphate (Pi) Released E->F G Data Analysis and Interpretation F->G

Caption: General workflow for an in vitro ATPase activity assay.

Detailed Protocol: In Vitro ATPase Activity Assay

This protocol provides a step-by-step guide for measuring the in vitro activity of a purified ATPase.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 20% (w/v) glycerol, 0.05% (w/v) DDM, pH 7.4).

    • Prepare a 1:1 mixture of 100 mM magnesium chloride and 100 mM ATP.

  • Reaction Setup:

    • In labeled 1.5 mL tubes, add a pre-calculated volume of water to achieve a final reaction volume of 30 µL.

    • Add the diluted purified ATPase to the tubes.

    • To initiate the reaction, add the Mg-ATP mixture to each tube.

  • Incubation and Time Points:

    • Incubate the reactions at the desired temperature.

    • At specified time intervals (e.g., 0, 15, 30, 45, and 60 minutes), stop the reaction by placing the tubes in a dry ice and ethanol bath.

  • Quantification of ATP Hydrolysis:

    • The amount of inorganic phosphate (Pi) released during the reaction is quantified. This can be achieved using methods such as a molybdate-based colorimetric assay.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis based on the amount of Pi produced over time.

    • Compare the activity under different conditions (e.g., with and without inhibitors) to characterize the ATPase.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。